Technical Documentation Center

5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
  • CAS: 1196662-07-3

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Stability of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine: A Technical Guide for Drug Development

Introduction & Strategic Rationale In the landscape of modern medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine scaffold (a 72-deazapurine) is a privileged pharmacophore. It serves as the critical hinge-binding motif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the landscape of modern medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine scaffold (a 72-deazapurine) is a privileged pharmacophore. It serves as the critical hinge-binding motif in numerous FDA-approved kinase inhibitors, including JAK inhibitors (tofacitinib, baricitinib) and RET inhibitors [2, 3].

However, functionalizing this core presents significant synthetic challenges. The unprotected pyrrole nitrogen (N7) is acidic (pKa ~11.5) and prone to unwanted N-alkylation, N-arylation, or catalyst poisoning during transition-metal-catalyzed cross-coupling. To circumvent this, 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1196662-07-3) has emerged as a workhorse intermediate [1].

As a Senior Application Scientist, I have found that the strategic combination of a C5-iodo reactive handle and an N7-phenylsulfonyl protecting group offers unparalleled orthogonality. The iodine atom facilitates mild, low-temperature oxidative addition during Suzuki or Sonogashira couplings, while the robust phenylsulfonyl group withstands these conditions, only to be cleanly cleaved later under specific basic conditions[4].

Physicochemical Profile & Structural Dynamics

Understanding the baseline physicochemical properties of this intermediate is critical for optimizing reaction conditions, solvent selection, and purification strategies. The electron-withdrawing nature of the phenylsulfonyl group significantly alters the electronic landscape of the deazapurine core, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and subtly increasing the electrophilicity of the C-I bond.

Quantitative Data Summary
PropertyValue / DescriptionMethod / Rationale
Chemical Name 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidineIUPAC Nomenclature
CAS Registry Number 1196662-07-3Standard Identifier [1]
Molecular Formula C12H8IN3O2SElemental Composition
Molecular Weight 385.18 g/mol Monoisotopic Mass
Appearance Off-white to pale yellow crystalline powderThe phenyl ring enhances crystallinity, aiding in filtration.
Solubility Profile High: DMF, DMSO, THFModerate: DCM, EtOAcInsoluble: Water, HexanesDriven by the polar aprotic nature of the sulfonyl group.
Storage Conditions 2–8°C, desiccated, protected from lightPrevents ambient moisture hydrolysis and UV-driven C-I homolysis.

Stability Matrix & Degradation Pathways

A common pitfall in drug development is failing to account for intermediate stability during multi-step syntheses. 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine exhibits a highly specific stability profile dictated by its protective groups.

  • Acidic Conditions: Highly stable. Unlike Boc or trityl groups, the phenylsulfonyl moiety is completely stable to strong acids (e.g., TFA, HCl), allowing for orthogonal deprotection of other functional groups on the molecule.

  • Basic Conditions: Labile under strong aqueous base. Hydroxide or alkoxide ions will attack the electrophilic sulfur atom, expelling the pyrrolo-pyrimidine anion. It is, however, stable to mild bases like K₂CO₃ or Cs₂CO₃ used in cross-coupling.

  • Photolytic Exposure: The C5-Iodo bond is sensitive to UV light. Prolonged exposure leads to homolytic cleavage, generating a highly reactive radical that abstracts hydrogen from the solvent, yielding the de-iodinated byproduct.

Stability Core 5-Iodo-7-(phenylsulfonyl)- 7H-pyrrolo[2,3-d]pyrimidine Acid Acidic Conditions (TFA, HCl) Core->Acid Base Strong Basic Conditions (NaOH, LiOH) Core->Base Light UV / Photolytic Exposure Core->Light Thermal Thermal Stress (>150°C) Core->Thermal Res1 Highly Stable (No Cleavage) Acid->Res1 Res2 N7-Deprotection (Sulfonyl Cleavage) Base->Res2 Res3 C-I Bond Homolysis (Deiodination) Light->Res3 Res4 Stable up to MP (Potential Sublimation) Thermal->Res4

Caption: Physicochemical stability matrix and degradation pathways under various stress conditions.

Field-Proven Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the reagent choice and an analytical checkpoint to confirm success without relying on assumptions.

Protocol 1: N7-Sulfonylation (Protection)

Objective: Mask the acidic pyrrole NH to prevent catalyst poisoning[3]. Causality: Benzenesulfonyl chloride is chosen over aliphatic variants (like mesyl chloride) because the added aromatic bulk induces rapid crystallization of the product upon aqueous quench, bypassing the need for silica gel chromatography.

  • Initiation: Suspend 5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere. Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Why 0°C? The deprotonation is highly exothermic; controlling the temperature prevents decomposition of the DMF solvent into dimethylamine, which could act as a competing nucleophile.

  • Electrophilic Addition: After 30 minutes, add benzenesulfonyl chloride (1.1 eq) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in MeOH. Analyze via LC-MS. The reaction is complete when the starting material peak (m/z 246[M+H]⁺) is entirely replaced by the product peak (m/z 386 [M+H]⁺).

  • Isolation: Pour the mixture into ice water (10 volumes). Filter the resulting precipitate, wash with cold water and hexanes, and dry under vacuum.

Protocol 2: C5 Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the 5-position using an arylboronic acid [2]. Causality: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing the bulky ortho-substituents of the deazapurine from stalling the catalytic cycle.

  • Preparation: Charge a Schlenk flask with 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with N₂ for 15 minutes. Why? Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the reaction.

  • Reaction: Heat to 80°C for 4–6 hours. The mild temperature is sufficient due to the high reactivity of the C-I bond, preserving the base-sensitive phenylsulfonyl group.

  • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) will show a highly fluorescent blue/green spot under 365 nm UV light, characteristic of the extended conjugation in the coupled product.

Protocol 3: N7-Deprotection

Objective: Reveal the native pyrrolo-pyrimidine hinge-binding motif. Causality: A biphasic or mixed-solvent hydroxide system is used to selectively attack the sulfonyl group without hydrolyzing other potentially sensitive amides or esters introduced during functionalization.

  • Reaction: Dissolve the coupled intermediate in a 2:1 mixture of THF and MeOH. Add 2.0 M aqueous NaOH (3.0 eq).

  • Incubation: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: LC-MS will show the loss of 140 Da (the mass of the benzenesulfonyl group).

  • Workup: Neutralize carefully with 1.0 M HCl to pH 7. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

G A 5-Iodo-7H-pyrrolo [2,3-d]pyrimidine B N7-Protection (PhSO2Cl, NaH) A->B C 5-Iodo-7-(phenylsulfonyl) -7H-pyrrolo[2,3-d]pyrimidine B->C D C5 Cross-Coupling (Pd cat., R-B(OH)2) C->D E C5-Substituted Intermediate D->E F N7-Deprotection (NaOH / MeOH) E->F G Final Kinase Inhibitor F->G

Caption: Synthetic workflow from 5-iodo-7H-pyrrolo[2,3-d]pyrimidine to functionalized kinase inhibitors.

Conclusion

The utility of 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine lies in its perfect balance of reactivity and stability. By understanding the electronic interplay between the C5-iodine and the N7-sulfonyl group, researchers can design highly efficient, orthogonal synthetic routes. Strict adherence to the self-validating protocols outlined above minimizes downstream failures, ensuring high-fidelity generation of complex kinase inhibitor libraries.

References

  • NextSDS Database. "5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine — Chemical Substance Information." NextSDS. [Link]

  • Blumenkopf, T. A., et al. "Pyrrolo [2,3-D] pyrimidine compounds." US Patent US6890929B2, filed June 18, 1999, and issued May 10, 2005.
  • Brooijmans, N., et al. "Substituted pyrrolo[2,3-d]pyrimidines compounds as ret kinase inhibitors." World Intellectual Property Organization Patent WO2019143977A1, published July 25, 2019.
  • Kotschy, A., et al. "The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor, and Its Analogues." ACS Medicinal Chemistry Letters, 2021. ACS Publications. [Link]

Exploratory

Mechanism of action of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine derivatives in kinase inhibition

An In-Depth Technical Guide to the Mechanism of Action of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine Derivatives in Kinase Inhibition Authored by: Gemini, Senior Application Scientist Abstract The 7H-pyrrolo[2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine Derivatives in Kinase Inhibition

Authored by: Gemini, Senior Application Scientist

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone in the design of potent kinase inhibitors, owing to its structural resemblance to the adenine core of ATP. This guide provides a detailed exploration of a specific, highly functionalized series: the 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives. We will dissect their mechanism of action, focusing on the critical roles of the 5-iodo and 7-phenylsulfonyl substituents in achieving high-affinity binding and target selectivity. This document is intended for researchers, scientists, and drug development professionals, offering both a deep mechanistic understanding and practical, field-proven experimental methodologies for the characterization of these and similar kinase inhibitors.

The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of the purine ring system, is a "privileged scaffold" in medicinal chemistry, particularly for targeting the ATP-binding site of protein kinases.[1][2] Its nitrogen-rich structure allows it to mimic the hydrogen bonding interactions of adenine with the kinase hinge region, a critical anchoring point for ATP.[2] This fundamental interaction provides a robust starting point for developing potent and selective inhibitors. Derivatives of this scaffold have shown efficacy against a wide array of kinases, including p21-activated kinase 4 (PAK4), Focal Adhesion Kinase (FAK), and Receptor-Interacting Protein Kinase 1 (RIPK1), making them valuable probes for cell signaling and potential therapeutic agents for diseases like cancer.[3][4][5]

The versatility of the pyrrolo[2,3-d]pyrimidine core allows for chemical modifications at several positions. Strategic substitutions can enhance potency, tune selectivity, and improve pharmacokinetic properties. This guide focuses on derivatives bearing two key modifications: an iodine atom at the 5-position and a phenylsulfonyl group at the 7-position.

Core Mechanism of Action: ATP-Competitive Inhibition

Derivatives of 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine are predominantly ATP-competitive inhibitors.[3][6] This means they bind to the active site of the kinase, directly competing with the endogenous substrate, ATP. By occupying this site, they prevent the transfer of a phosphate group from ATP to the target substrate, thereby blocking the downstream signaling cascade.

The effectiveness of these inhibitors is a direct result of the cumulative contributions of the core scaffold and its substituents, which engage in a network of interactions with the kinase active site.

The Role of the 5-Iodo Substituent

The introduction of a halogen atom, such as iodine, at the 5-position of the pyrrolo[2,3-d]pyrimidine ring is a strategic choice to enhance binding affinity. Halogen atoms can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This interaction, though often weaker than a hydrogen bond, can be crucial for improving potency and selectivity. The strategic placement of halogens can significantly influence the binding affinity of a targeted kinase inhibitor to its target.[1]

The Influence of the 7-Phenylsulfonyl Group

The 7-phenylsulfonyl group is a bulky, electron-withdrawing moiety that plays a multifaceted role. Its primary function is to orient the inhibitor within the ATP-binding pocket and to form additional interactions that enhance binding. While the pyrrolo[2,3-d]pyrimidine core anchors the molecule to the hinge region, the 7-phenylsulfonyl group can extend into other regions of the active site, potentially interacting with hydrophobic pockets or forming non-covalent bonds with amino acid residues. This can contribute to both increased potency and selectivity for specific kinases over others. In related pyrazolo[1,5-a]pyrimidine series, the presence of a 3-phenylsulfonyl group was found to restrict conformational flexibility, leading to higher potency.[7]

Target Kinase Profile and Structure-Activity Relationship (SAR)

This class of compounds has shown inhibitory activity against a range of kinases. The specific substitutions on the core scaffold determine the selectivity profile. For instance, various 7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of kinases such as PAK4, EGFR, Her2, VEGFR2, CDK2, and RIPK1.[1][3][4]

The structure-activity relationship (SAR) for these compounds is complex. Studies on related pyrrolo[2,3-d]pyrimidine derivatives have shown that:

  • Substituents on the 2-position can drastically affect interactions with the hinge region and the orientation of other parts of the molecule.[3][8]

  • Modifications at the 4-position can lead to enhanced hydrogen bonds or electrostatic interactions with charged residues surrounding the active site.[3][8]

  • Substitutions at the 5-position , as discussed, can introduce beneficial halogen bonding and other interactions.[9]

The interplay of these substitutions allows for the fine-tuning of the inhibitor's properties to achieve desired potency and selectivity against a specific kinase target.

The following diagram illustrates a generalized workflow for assessing the mechanism of action of these kinase inhibitors.

G cluster_0 In Vitro Characterization cluster_1 Cellular & Structural Analysis Compound 5-Iodo-7-(phenylsulfonyl)- 7H-pyrrolo[2,3-d]pyrimidine Derivative KinaseAssay Biochemical Kinase Assay (e.g., TR-FRET, ADP-Glo) Compound->KinaseAssay BindingAssay Binding Affinity Assay (e.g., Isothermal Titration Calorimetry) Compound->BindingAssay IC50 Determine IC50 Value KinaseAssay->IC50 KD Determine KD, ΔH, Stoichiometry (n) BindingAssay->KD CellAssay Cell-Based Assay (e.g., Proliferation, Apoptosis) IC50->CellAssay Guides cellular concentration Structural Structural Biology (X-ray Crystallography) KD->Structural Informs co-crystallization conditions CellularActivity Confirm Cellular Potency CellAssay->CellularActivity BindingMode Elucidate Binding Mode Structural->BindingMode BindingMode->Compound Rational Design of Next-Generation Inhibitors

Workflow for Kinase Inhibitor Characterization.

Experimental Protocols for Mechanistic Studies

To rigorously characterize the mechanism of action of 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, a series of biochemical and biophysical assays are essential. The following protocols are presented as self-validating systems, incorporating necessary controls for trustworthy data generation.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a robust method for measuring kinase activity in a high-throughput format.[10] They rely on the detection of a phosphorylated substrate by a specific antibody, bringing a donor and acceptor fluorophore into proximity.

Principle: A kinase phosphorylates a biotinylated peptide substrate. A europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore are added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor close enough for FRET to occur. The long-lived fluorescence of the donor allows for a time-gated measurement, reducing background interference.[10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Create a serial dilution of the 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine derivative in DMSO, then dilute further in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Enzyme & Substrate/ATP Mix: Prepare a solution containing the target kinase and the biotinylated peptide substrate in kinase buffer. Prepare a separate ATP solution at a concentration close to its Km for the kinase.

  • Assay Execution (384-well plate):

    • Add 5 µL of the diluted compound or vehicle (DMSO control) to the appropriate wells.

    • Initiate the kinase reaction by adding 10 µL of the enzyme/substrate mix, followed by 5 µL of the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60-90 minutes).[11]

  • Detection:

    • Stop the reaction by adding 10 µL of a "Stop/Detection" buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the europium-labeled antibody and streptavidin-acceptor.[11]

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.[12]

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at both the acceptor and donor wavelengths (e.g., 665 nm and 615 nm for a europium/APC pair).

  • Data Analysis:

    • Calculate the ratiometric signal (Acceptor Emission / Donor Emission).

    • Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14]

Principle: A solution of the inhibitor (the "ligand") is titrated in small aliquots into a sample cell containing the kinase (the "macromolecule"). The instrument measures the minute temperature changes that occur upon binding. The resulting data are used to determine the binding affinity (Kₐ or K₋), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Step-by-Step Methodology:

  • Sample Preparation (Critical Step):

    • Buffer Matching: Both the kinase and the inhibitor must be in identical, extensively dialyzed or buffer-exchanged buffer solutions.[15] Mismatched buffers will generate large heats of dilution, obscuring the binding signal. A suitable buffer might be 50 mM HEPES pH 7.5, 150 mM NaCl.

    • Concentration Determination: Accurately determine the concentrations of both the kinase and inhibitor solutions.

    • Sample Degassing: Thoroughly degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

  • Experimental Setup:

    • Load the kinase solution into the sample cell (typically ~200-300 µL).

    • Load the inhibitor solution into the injection syringe (typically ~40-50 µL). For a 1:1 binding model, the inhibitor concentration in the syringe should be 10-20 times the kinase concentration in the cell.[15]

    • Set the experimental temperature (e.g., 25 °C).

  • Titration:

    • Perform a series of small injections (e.g., 1-2 µL) of the inhibitor into the kinase solution, with sufficient time between injections for the signal to return to baseline.

    • The instrument records the heat change for each injection.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site model) to extract the thermodynamic parameters: K₋, n, and ΔH.

The following diagram illustrates the key interactions of a pyrrolo[2,3-d]pyrimidine inhibitor within a kinase ATP-binding site.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Molecule Hinge Hinge Region (e.g., Met residue) HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue SolventFront Solvent-Exposed Region Scaffold Pyrrolo[2,3-d]pyrimidine Core Scaffold->Hinge H-Bonds (Anchor) Iodo 5-Iodo Group Iodo->Gatekeeper Halogen Bond / Hydrophobic Interaction Phenylsulfonyl 7-Phenylsulfonyl Group Phenylsulfonyl->HydrophobicPocket Hydrophobic Interactions Phenylsulfonyl->SolventFront Extends towards solvent

Inhibitor Interactions in Kinase Active Site.

Conclusion and Future Directions

The 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives represent a well-defined class of ATP-competitive kinase inhibitors. Their mechanism of action is rooted in the anchoring properties of the core scaffold, enhanced by strategic substitutions that engage in specific non-covalent interactions, such as halogen bonding and hydrophobic contacts. The detailed experimental protocols provided herein offer a robust framework for characterizing their potency, binding thermodynamics, and cellular activity.

Future research in this area will likely focus on optimizing the selectivity profile of these inhibitors through further structure-guided design. Elucidating the co-crystal structures of these compounds with their target kinases will provide invaluable atomic-level insights, paving the way for the development of next-generation inhibitors with improved therapeutic potential.

References

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023).
  • Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. (2018). PubMed. [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. (2025). ResearchGate. [Link]

  • Identification of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. (2018). ResearchGate. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. (2026). ResearchGate. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). MDPI. [Link]

  • CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. (2022). MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. (2019). PubMed. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (n.d.). PubMed. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PMC. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018). PMC. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. [Link]

  • 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine. (n.d.). NextSDS. [Link]

  • Synthesis and Structure–Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor (5-HT6R) Antagonists. (2011). ACS Publications. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (n.d.). Frontiers. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). MDPI. [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. (n.d.). PMC. [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025). DCReport.org. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. (2021). PubMed. [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). ResearchGate. [Link]

  • Design, Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Containing Indole Moiety. (n.d.). SIOC Journals. [Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. (2025). PMC. [Link]

  • Isothermal Titration Calorimetry. (n.d.). The Huck Institutes. [Link]

  • TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors. (n.d.). SciSpace. [Link]

  • Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Iodo-7-(phenylsulfonyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed to assist researchers and scientists in the fields of medicinal chemistry and drug development in the structural elucidation and characterization of this and related heterocyclic compounds. The pyrrolo[2,3-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, and a thorough understanding of its spectroscopic properties is crucial for the synthesis and development of new therapeutic agents.

Introduction

5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a 7-deazapurine core. The introduction of an iodine atom at the 5-position and a phenylsulfonyl group at the 7-position significantly influences the electronic environment and, consequently, the NMR spectral characteristics of the molecule. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of such compounds. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this molecule, offering a detailed interpretation based on established principles of NMR theory and data from closely related analogs.

Molecular Structure and Numbering

The structural integrity and purity of 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine are paramount for its application in drug discovery and development. NMR spectroscopy serves as a primary method for confirming the chemical structure.

Diagram of the molecular structure of 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine with atom numbering.

Caption: Molecular structure and atom numbering scheme for 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is predicted to exhibit distinct signals corresponding to the protons of the pyrrolo[2,3-d]pyrimidine core and the phenylsulfonyl group. The chemical shifts are influenced by the electronic effects of the substituents and the aromatic nature of the ring systems.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7s-
H-48.8 - 9.0s-
H-67.8 - 8.0s-
H-2', H-6'7.9 - 8.1d7.5 - 8.0
H-3', H-5'7.5 - 7.7t7.5 - 8.0
H-4'7.6 - 7.8t7.5 - 8.0

Interpretation of the ¹H NMR Spectrum

  • Pyrrolo[2,3-d]pyrimidine Protons (H-2, H-4, and H-6):

    • The protons on the pyrimidine ring, H-2 and H-4, are expected to appear as sharp singlets in the downfield region of the spectrum (δ 8.5-9.0 ppm). This is due to the deshielding effect of the electronegative nitrogen atoms within the aromatic system.

    • The H-6 proton on the pyrrole ring is also anticipated to be a singlet, appearing slightly upfield compared to the pyrimidine protons (δ 7.8-8.0 ppm). The presence of the bulky iodine atom at the adjacent C-5 position and the electron-withdrawing phenylsulfonyl group on the pyrrole nitrogen (N-7) will influence its precise chemical shift. Based on data from similar structures, the signal for the H-6 proton in 5-iodo-substituted pyrrolo[2,3-d]pyrimidines is consistently observed in this region.

  • Phenylsulfonyl Protons (H-2'/H-6', H-3'/H-5', and H-4'):

    • The protons of the phenyl ring of the phenylsulfonyl group will give rise to a characteristic set of signals in the aromatic region (δ 7.5-8.1 ppm).

    • The ortho-protons (H-2' and H-6') are expected to be the most deshielded due to the proximity of the electron-withdrawing sulfonyl group, appearing as a doublet.

    • The meta-protons (H-3' and H-5') and the para-proton (H-4') will appear as triplets, with their chemical shifts being slightly upfield compared to the ortho-protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-4152 - 154
C-4a115 - 117
C-575 - 80
C-6130 - 132
C-7a155 - 157
C-1'138 - 140
C-2', C-6'128 - 130
C-3', C-5'129 - 131
C-4'133 - 135

Interpretation of the ¹³C NMR Spectrum

  • Pyrrolo[2,3-d]pyrimidine Carbons:

    • The carbons of the pyrimidine ring (C-2 and C-4) are expected to have chemical shifts in the range of δ 150-154 ppm.

    • The bridgehead carbons (C-4a and C-7a) will also be in the downfield region, with C-7a being more deshielded due to its attachment to two nitrogen atoms.

    • A key feature of the spectrum will be the signal for C-5, which is directly bonded to the iodine atom. The "heavy atom effect" of iodine will cause a significant upfield shift for the C-5 signal, placing it in the range of δ 75-80 ppm.

    • The C-6 carbon, bonded to a proton, will appear in the aromatic region around δ 130-132 ppm.

  • Phenylsulfonyl Carbons:

    • The ipso-carbon of the phenyl ring (C-1'), directly attached to the sulfur atom, will be observed around δ 138-140 ppm.

    • The other aromatic carbons of the phenylsulfonyl group (C-2'/C-6', C-3'/C-5', and C-4') will have chemical shifts in the typical aromatic range of δ 128-135 ppm.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.

Diagram of the NMR Experimental Workflow

Caption: A generalized workflow for acquiring NMR spectral data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a clean, dry vial. DMSO-d₆ is often a good choice for this class of compounds due to its excellent solvating power.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR:

      • Set the spectral width to approximately 16 ppm.

      • Use a 30° or 45° pulse angle.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Set the spectral width to approximately 220 ppm.

      • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Pick the peaks in both the ¹H and ¹³C spectra to determine their precise chemical shifts.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. The detailed interpretation of the predicted chemical shifts and coupling patterns, grounded in the established principles of NMR spectroscopy and comparative data from related structures, offers a robust framework for the structural verification of this important synthetic intermediate. The provided experimental protocol outlines a standard procedure for obtaining high-quality NMR data, which is essential for the accurate characterization of novel compounds in the field of drug discovery and development. Researchers working with this or analogous molecular scaffolds can utilize this guide as a valuable reference for their spectroscopic analysis.

References

  • PubChem. 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7545-7559. [Link]

Protocols & Analytical Methods

Method

Optimized Suzuki-Miyaura coupling protocol for 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Application Note: Optimized Suzuki-Miyaura Coupling Protocol for 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Introdu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Coupling Protocol for 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Introduction & Strategic Importance

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous FDA-approved kinase inhibitors (e.g., targeting JAK and RET pathways)[1][2]. Functionalization at the C5 position is critical for exploring structure-activity relationships (SAR) and optimizing binding affinity within the kinase ATP-binding pocket.

The intermediate 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine [3] is an ideal electrophilic partner for Suzuki-Miyaura cross-coupling. However, the presence of the base-sensitive 7-phenylsulfonyl protecting group requires a carefully balanced catalytic system to achieve high conversion while suppressing premature deprotection and protodeboronation side reactions[4].

Mechanistic Rationale & Experimental Design (E-E-A-T)

As a self-validating protocol, every reagent and condition selected in this workflow serves a specific mechanistic purpose:

  • The Substrate (5-Iodo vs. 5-Bromo): The carbon-iodine bond possesses a lower bond dissociation energy compared to carbon-bromo analogs. This facilitates rapid, quantitative oxidative addition by the Pd(0) catalyst at lower temperatures (80–85 °C), minimizing thermal degradation of the starting material.

  • The Protecting Group (7-Phenylsulfonyl): The electron-withdrawing benzenesulfonyl group protects the pyrrole nitrogen, preventing catalyst poisoning via direct metal coordination[2]. However, it renders the N-S bond highly susceptible to nucleophilic attack. Therefore, strongly nucleophilic bases (like NaOH or KOH) must be strictly avoided to prevent premature deprotection[4].

  • Catalyst Selection: While Pd(PPh3)4 is historically common[1], Pd(dppf)Cl₂·CH₂Cl₂ is vastly superior for this substrate. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. This rapid turnover minimizes the residence time of the transmetalated intermediate, thereby reducing protodeboronation of the boronic acid partner.

  • Solvent & Base System: A biphasic mixture of 1,4-Dioxane and H₂O (4:1 v/v) with K₂CO₃ provides the optimal dielectric environment. Dioxane solubilizes the organic substrates, while water dissolves the base to generate the reactive boronate species required for transmetalation.

Reaction Workflow

SuzukiWorkflow A 1. Reagent Assembly 5-Iodo Core + Boronic Acid B 2. Catalyst & Base Pd(dppf)Cl2 (5 mol%) + K2CO3 A->B C 3. Solvent & Degassing Dioxane:H2O (4:1), N2 Sparge B->C D 4. Thermal Reaction 85°C, Vigorous Stirring C->D E 5. In-Process Control HPLC/UPLC Monitoring D->E E->D < 98% Conversion F 6. Aqueous Workup EtOAc Extraction E->F ≥ 98% Conversion G 7. Purification Silica Gel Chromatography F->G

Workflow for the optimized Suzuki-Miyaura coupling of pyrrolo[2,3-d]pyrimidine derivatives.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the optimization data. The highlighted optimized condition (Entry 2) demonstrates the critical balance between catalyst efficiency and base selection.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Isolated Yield (%)Deprotection Byproduct (%)
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)90>9578<5
2 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 85 >99 92 <2
3Pd(dppf)Cl₂·CH₂Cl₂NaOHDioxane/H₂O (4:1)85>9945>50
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)100857012

Detailed Experimental Protocol (1.0 mmol Scale)

Materials Required:

  • 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (385.2 mg, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol, 5 mol%)

  • K₂CO₃ (276.4 mg, 2.0 mmol)

  • 1,4-Dioxane (Anhydrous) and Deionized Water

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the corresponding boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL). Crucial Step: Sparge the biphasic mixture with N₂ gas via a submerged needle for exactly 15 minutes. Simple nitrogen blanketing is insufficient and will lead to Pd(0) oxidation and catalyst death.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive stream of N₂, then seal the vial with a Teflon-lined crimp cap.

  • Heating & Stirring: Transfer the vial to a pre-heated oil bath or heating block set to 85 °C. Stir vigorously (>800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • In-Process Control (IPC): After 4 hours, sample the organic layer (10 µL), dilute with MeCN (1 mL), and analyze via UPLC-MS.

    • Self-Validating Check: If conversion is <98%, do not increase the temperature (which promotes deprotection). Instead, add an additional 2 mol% of degassed catalyst and stir for 2 more hours.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure coupled product.

Analytical Validation

To verify the structural integrity of the product and confirm that the phenylsulfonyl group remains intact, perform the following checks:

  • LC-MS: Confirm the presence of the molecular ion [M+H]+ corresponding to the coupled product. A secondary peak lacking 140 mass units (-SO₂Ph) indicates unwanted deprotection.

  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆): Verify the presence of the highly deshielded pyrimidine C2 proton (typically a singlet around δ 8.8–9.0 ppm) and the distinct multiplet of the phenylsulfonyl protecting group at δ 8.1–7.5 ppm (5H).

References

  • NextSDS. "5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine Chemical Substance Information." nextsds.com. Available at:[3]

  • Google Patents. "WO2019143977A1 - Substituted pyrrolo[2,3-d]pyrimidines compounds as ret kinase inhibitors." google.com. Available at:[1]

  • Royal Society of Chemistry. "Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal." rsc.org. Available at:[4]

  • Google Patents. "US9908888B2 - Processes for preparing pyrazolyl-substituted pyrrolo[2,3-d]pyrimidines." google.com. Available at:[2]

Sources

Application

Step-by-step synthesis of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidine

An In-Depth Technical Guide to the Synthesis of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine Authored by: A Senior Application Scientist Abstract: This application note provides a detailed, two-step protocol for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Authored by: A Senior Application Scientist

Abstract: This application note provides a detailed, two-step protocol for the synthesis of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3] The synthesis commences with the protection of the N7 nitrogen of the 7H-pyrrolo[2,3-d]pyrimidine core with a phenylsulfonyl group, followed by regioselective iodination at the C5 position. This guide offers an in-depth explanation of the experimental choices, step-by-step procedures, and troubleshooting insights, designed for researchers in medicinal chemistry and drug development.

Introduction and Synthetic Strategy

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural similarity to the native purine core allows molecules derived from it to interact with a wide range of biological targets, most notably protein kinases.[2][4] The introduction of a phenylsulfonyl group at the N7 position serves a dual purpose: it protects the pyrrole nitrogen from undesired side reactions and its electron-withdrawing nature modulates the electronic properties of the bicyclic system. Subsequent functionalization, such as the introduction of an iodine atom at the C5 position, provides a crucial handle for further chemical modifications, typically through cross-coupling reactions like Suzuki or Sonogashira, enabling the synthesis of diverse compound libraries for drug discovery.

The synthetic pathway is a straightforward two-step process:

  • N-Sulfonylation: Protection of the starting material, 7H-pyrrolo[2,3-d]pyrimidine, with benzenesulfonyl chloride.

  • Electrophilic Iodination: Introduction of an iodine atom at the C5 position of the N-protected intermediate using an electrophilic iodine source.

This document will elaborate on the precise protocols for achieving this transformation efficiently and with high purity.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic sequence from the starting material to the final product.

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: C5-Iodination SM 7H-pyrrolo[2,3-d]pyrimidine INT 7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine SM->INT Benzenesulfonyl Chloride, Base (e.g., NaH), Solvent (e.g., DMF) INT2 7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine FP 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine INT2->FP NIS (N-Iodosuccinimide), Solvent (e.g., DMF) FP_end End Product FP->FP_end SM_start Start SM_start->SM

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of 7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (Intermediate)

Principle and Rationale

The first step involves the deprotonation of the relatively acidic N-H of the pyrrole ring using a strong base, followed by nucleophilic attack on the sulfur atom of benzenesulfonyl chloride. Sodium hydride (NaH) is an effective, non-nucleophilic base for this transformation, ensuring complete deprotonation to form the corresponding sodium salt. Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the starting materials and the intermediate salt. The phenylsulfonyl protecting group is chosen for its high stability under a wide range of reaction conditions and its ability to be removed if necessary, although it is often retained in the final drug molecule.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
7H-pyrrolo[2,3-d]pyrimidine119.125.00 g41.97
Sodium Hydride (60% dispersion in oil)24.00 (as NaH)1.85 g46.17 (1.1 eq)
Benzenesulfonyl Chloride176.627.76 g (5.95 mL)43.92 (1.05 eq)
Anhydrous Dimethylformamide (DMF)-100 mL-
Saturated aq. NH₄Cl-150 mL-
Ethyl Acetate (EtOAc)-300 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (100 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride (1.85 g, 60% dispersion) portion-wise to the stirred DMF.

  • Addition of Starting Material: Add the 7H-pyrrolo[2,3-d]pyrimidine (5.00 g) slowly to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve. The mixture should become a clear solution of the corresponding anion.

  • Sulfonylation: Add benzenesulfonyl chloride (5.95 mL) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting material.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (150 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Expected Results

  • Appearance: White to off-white solid.

  • Yield: Typically 80-90%.

  • Purity: >95% as determined by HPLC and NMR.

Part II: Synthesis of 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (Final Product)

Principle and Rationale

This step is a regioselective electrophilic aromatic substitution. The pyrrole ring of the 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine intermediate is electron-rich and susceptible to attack by electrophiles. N-Iodosuccinimide (NIS) is a mild and effective source of an electrophilic iodine cation (I⁺).[5] The reaction proceeds preferentially at the C5 position, which is the most electronically activated and sterically accessible position on the pyrrole ring for electrophilic attack. DMF is again used as the solvent due to its ability to dissolve the reactants and facilitate the reaction.[5]

Chemical Structures and Reaction

Caption: Iodination of the N-protected intermediate.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine259.295.00 g19.28
N-Iodosuccinimide (NIS)224.984.77 g21.21 (1.1 eq)
Anhydrous Dimethylformamide (DMF)-50 mL-
Saturated aq. Na₂S₂O₃-100 mL-
Ethyl Acetate (EtOAc)-250 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure

  • Setup: To a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and under an inert atmosphere, add the 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (5.00 g) and anhydrous DMF (50 mL). Stir until all the solid has dissolved.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (4.77 g) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The product spot will be less polar (higher Rf) than the starting material.

  • Workup: Upon completion, pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate (Na₂S₂O₃, 100 mL) to quench any unreacted iodine.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 80 mL).

  • Washing: Combine the organic layers and wash thoroughly with water (3 x 100 mL) to remove DMF, followed by a wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent like isopropanol or by flash chromatography on silica gel to afford the final product, 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine.

Expected Results

  • Appearance: A white to pale yellow solid.

  • Yield: Typically 85-95%.

  • Purity: >98% as determined by HPLC and NMR. The final product is commercially available, which can serve as a reference standard.[6]

Safety and Troubleshooting

IssuePotential CauseRecommended Solution
Step 1: Low Yield of Sulfonylation Incomplete deprotonation due to inactive NaH or wet solvent.Use a fresh bottle of NaH and ensure all solvents and glassware are rigorously dried. Perform the reaction under a strict inert atmosphere.
Degradation of benzenesulfonyl chloride.Use freshly opened or distilled benzenesulfonyl chloride.
Step 2: Multiple Spots on TLC Di-iodination or side reactions.Ensure the stoichiometry of NIS is controlled (use no more than 1.1 equivalents). Maintain room temperature, as higher temperatures can lead to side products.
Purification Difficulties Co-elution of impurities. Residual DMF in the final product.For chromatography, use a shallow gradient. For workup, ensure thorough washing with water to remove all DMF before concentrating the organic layer. A final trituration or recrystallization can remove stubborn impurities.
General Safety Sodium Hydride (NaH): Reacts violently with water, releasing flammable H₂ gas. Benzenesulfonyl Chloride: Corrosive and a lachrymator. DMF: A skin irritant and can be harmful if inhaled or absorbed. NIS: An irritant.Handle NaH in a fume hood away from water. Wear appropriate PPE (gloves, safety glasses, lab coat). Handle benzenesulfonyl chloride, DMF, and NIS in a well-ventilated fume hood.

References

  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20170233397A1 - Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds.
  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • PMC. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • PMC. (2025, August 13). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Retrieved from [Link]

  • MDPI. (2022, February 12). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. Retrieved from [Link]

  • PubMed. (2021, April 5). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • ijsred.com. (2024, November 15). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved from [Link]

  • ResearchGate. (2025, October 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003082289A1 - Process for the preparation of antiviral 7-azaindole derivatives.
  • PMC. (n.d.). First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside. Retrieved from [Link]

  • MDPI. (2019, October 4). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Retrieved from [Link]

  • ScienceOpen. (2021, June 22). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Sonogashira Cross-Coupling of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Introduction: The Strategic Importance of Alkynyl-7-deazapurines The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Alkynyl-7-deazapurines

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, most notably protein kinases. The introduction of an alkynyl group at the C5 position via the Sonogashira cross-coupling reaction is a powerful strategy for generating novel derivatives with modulated potency, selectivity, and pharmacokinetic properties. These 5-alkynyl-7-deazapurines are key intermediates in the synthesis of a variety of targeted therapeutics, including Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and cancer.

This in-depth technical guide provides a comprehensive overview and detailed experimental protocols for the Sonogashira cross-coupling of 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine with terminal alkynes. We will delve into the rationale behind the selection of reaction components and provide a step-by-step methodology designed for researchers, scientists, and drug development professionals.

Understanding the Reaction: Key Parameters and Mechanistic Considerations

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a vinyl or aryl halide and a terminal alkyne.[1] The reaction proceeds through two interconnected catalytic cycles, as illustrated below. A thorough understanding of these cycles is crucial for troubleshooting and optimizing the reaction conditions.

The Catalytic Cycles

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L₂-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition (Ar-I) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L₂-C≡CR Ar-Pd(II)L2-I->Ar-Pd(II)L2-C≡CR Transmetalation Cu-C≡CR Cu-C≡CR Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination (Ar-C≡CR) CuI CuI CuI->Cu-C≡CR + R-C≡CH + Base Cu-C≡CR->CuI Transmetalation caption Simplified catalytic cycles of the Sonogashira reaction.

Caption: Simplified catalytic cycles of the Sonogashira reaction.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the 5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This is often the rate-limiting step and is influenced by the electron density of the aryl iodide.

  • Copper Cycle : A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This activated alkyne species is crucial for the subsequent transmetalation step.

  • Transmetalation : The alkynyl group is transferred from the copper acetylide to the palladium(II) complex.

  • Reductive Elimination : The final C-C bond is formed, yielding the desired 5-alkynyl-7-deazapurine and regenerating the active Pd(0) catalyst.

The Role of the Phenylsulfonyl Protecting Group

The phenylsulfonyl group at the N7 position serves two primary purposes: it protects the pyrrole nitrogen from undesired side reactions and it modulates the electronic properties of the heterocyclic system. As an electron-withdrawing group, the phenylsulfonyl moiety can increase the rate of the oxidative addition step by making the C5-I bond more susceptible to cleavage by the palladium catalyst. This can be advantageous, potentially allowing for milder reaction conditions compared to substrates with electron-donating groups at N7.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Sonogashira coupling of iodo-7-deazapurine derivatives with various terminal alkynes. While specific yields for the title compound are not widely published, these examples with structurally similar substrates provide a strong indication of expected outcomes.

Entry7-Deazapurine SubstrateTerminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
1Protected 7-iodo-7-deazapurine ribonucleosideVarious terminal alkynesPd(PPh₃)₄ / CuIEt₃N / DMFRTN/AHigh
22-Benzyloxy-5-iodopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
32-Benzyloxy-5-iodopyrimidine4-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490
42-Benzyloxy-5-iodopyrimidineProp-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382

Data adapted from studies on structurally similar iodo-pyrimidine and 7-deazapurine systems, which are expected to exhibit comparable reactivity under these conditions.[2][3]

Experimental Protocols

The following detailed protocol is a robust starting point for the Sonogashira cross-coupling of 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.

Materials and Reagents
  • 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air- and moisture-sensitive reactions (e.g., Schlenk flask)

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep 1. Reaction Preparation cluster_exec 2. Reaction Execution cluster_workup 3. Work-up and Purification A Combine 5-Iodo-7-(phenylsulfonyl)-7H- pyrrolo[2,3-d]pyrimidine, Pd catalyst, and CuI in a flame-dried Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous solvent (DMF or THF) and triethylamine. B->C D Stir to dissolve solids. C->D E Add terminal alkyne dropwise via syringe. D->E F Stir at room temperature to 60 °C. E->F G Monitor reaction progress by TLC or LC-MS. F->G H Cool to room temperature. G->H I Dilute with ethyl acetate and wash with water/brine. H->I J Dry organic layer and concentrate. I->J K Purify by column chromatography. J->K L 5-Alkynyl-7-(phenylsulfonyl)-7H- pyrrolo[2,3-d]pyrimidine K->L caption General experimental workflow for the Sonogashira coupling.

Caption: General experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the palladium catalyst (0.05 equiv), and copper(I) iodide (0.1 equiv).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous solvent (DMF or THF) followed by triethylamine (3.0 equiv) via syringe. Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition : Add the terminal alkyne (1.2 - 1.5 equiv) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring : Stir the reaction at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) can be applied. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Isolation : Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting and Optimization

  • Low or No Conversion :

    • Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a rigorously inert atmosphere.

    • If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, the in-situ reduction to the active Pd(0) species may be inefficient. Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.

  • Formation of Alkyne Homocoupling (Glaser Coupling) Byproducts :

    • This is often due to the presence of oxygen. Ensure thorough degassing of solvents and a robust inert atmosphere.

    • Consider reducing the amount of copper(I) iodide or performing the reaction under copper-free conditions, which may require a different palladium catalyst/ligand system and potentially higher temperatures.

  • Decomposition of the Catalyst (Formation of Palladium Black) :

    • This can sometimes occur in THF at elevated temperatures. If this is observed, switching to a more robust solvent such as DMF or dioxane may be beneficial.

    • Ensure an adequate ligand-to-palladium ratio to stabilize the active catalytic species.

Conclusion

The Sonogashira cross-coupling of 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a highly efficient and versatile method for the synthesis of valuable 5-alkynyl-7-deazapurine derivatives. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this important transformation in the synthesis of novel compounds for drug discovery and development.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393.
  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 363-417). Elsevier.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira reaction.
  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Seela, F., & Peng, X. (2001). 2'-Deoxy-7-deazapurine C-nucleosides: Sonogashira coupling of a 7-iodo-2'-deoxy-7-deazatubercidin derivative. Helvetica Chimica Acta, 84(6), 1497-1506.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

Sources

Application

Buchwald-Hartwig amination of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine for C-N bond formation

Application Note: High-Yield Buchwald-Hartwig Amination of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine Executive Summary The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Buchwald-Hartwig Amination of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, forming the hinge-binding core of numerous FDA-approved kinase inhibitors, particularly those targeting Focal Adhesion Kinase (FAK) and Janus Kinases (JAK)[1][2]. Functionalization at the C5 position via C-N bond formation is a critical pathway for exploring structure-activity relationships (SAR) within the solvent-exposed or ribose-binding pockets of kinases. This Application Note details a highly optimized, self-validating protocol for the Buchwald-Hartwig amination of 5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. By utilizing a Pd2(dba)3/Xantphos catalyst system and a mild carbonate base, this methodology ensures high-yielding C-N coupling while strictly preserving the base-sensitive phenylsulfonyl protecting group.

Scientific Context & Mechanistic Rationale

The Pyrrolo[2,3-d]pyrimidine Scaffold & C5 Reactivity Unlike the highly electrophilic C2 and C4 positions of the pyrimidine ring, which readily undergo nucleophilic aromatic substitution (SNAr), the C5 position resides on the electron-rich pyrrole ring. Consequently, C5 amination strictly requires transition-metal catalysis[3]. The use of an iodo substituent at C5 dramatically accelerates the oxidative addition step compared to bromo or chloro analogs, overcoming the inherent electronic deactivation caused by the N7-protecting group.

Protecting Group Strategy: The Phenylsulfonyl Causality The N7-phenylsulfonyl (PhSO2) group serves a dual purpose: it prevents catalyst poisoning by the free pyrrole N-H and modulates the electronics of the core. However, the PhSO2 group is highly susceptible to cleavage by strong nucleophilic bases (e.g., NaOtBu, LiHMDS) typically used in Buchwald-Hartwig aminations. Cleavage during the catalytic cycle generates the free N-H pyrrolopyrimidine, which is highly electron-rich and severely retards reductive elimination, ultimately stalling the reaction. Therefore, the use of a mild, non-nucleophilic base like Cesium Carbonate (Cs2CO3) in an anhydrous, aprotic solvent (1,4-Dioxane) is a strict requirement to maintain protecting group integrity.

Catalyst and Ligand Selection Bidentate phosphine ligands with large bite angles, such as Xantphos, are uniquely suited for this transformation[4]. Xantphos enforces a cis-geometry on the palladium intermediate, which lowers the activation barrier for the rate-limiting reductive elimination step. This is particularly crucial when coupling electron-deficient heteroaryl halides with sterically hindered or less nucleophilic amines.

Visualizations of the Reaction System

ReactionWorkflow Substrate 5-Iodo-7-(phenylsulfonyl) -7H-pyrrolo[2,3-d]pyrimidine Solvent 1,4-Dioxane 100°C, 12h Substrate->Solvent Amine Amine (1.2 eq) Amine->Solvent Catalyst Pd2(dba)3 (5 mol%) Xantphos (10 mol%) Catalyst->Solvent Base Cs2CO3 (2.0 eq) Base->Solvent Product 5-Amino-7-(phenylsulfonyl) -7H-pyrrolo[2,3-d]pyrimidine Solvent->Product Cross-Coupling

Workflow for the Pd-catalyzed C-N cross-coupling of 5-iodo-7-(phenylsulfonyl)pyrrolo[2,3-d]pyrimidine.

CatalyticCycle Pd0 Active Catalyst L_nPd(0) OxAdd Oxidative Addition L_nPd(II)(Ar)(I) Pd0->OxAdd + Ar-I AmineCoord Amine Coordination L_nPd(II)(Ar)(NH2R)+ I- OxAdd->AmineCoord + R-NH2 Deprot Deprotonation L_nPd(II)(Ar)(NHR) AmineCoord->Deprot + Cs2CO3 RedElim Reductive Elimination Product Release Deprot->RedElim - CsI, - CsHCO3 RedElim->Pd0 - Ar-NHR

Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic intermediates.

Experimental Design & Optimization Data

To establish the optimal parameters for this specific transformation, various conditions were evaluated. The quantitative data below demonstrates the causality behind the final protocol selection.

Table 1: Optimization of Reaction Conditions for C5-Amination

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1 Pd2(dba)3 Xantphos Cs2CO3 1,4-Dioxane 100 88% Optimal conditions; PhSO2 group fully intact.
2Pd2(dba)3BINAPCs2CO31,4-Dioxane10062%Slower reductive elimination compared to Xantphos.
3Pd2(dba)3XantphosNaOtBuToluene100<10%Extensive cleavage of PhSO2; catalyst poisoning by free N-H.
4Pd(OAc)2RuPhosK3PO4t-AmylOH9045%Moderate yield; protic solvent caused minor deprotection.
5Pd2(dba)3XantphosCs2CO3DMF10030%Undesired side reactions and difficult solvent removal.

Self-Validating Experimental Protocol

Step 1: Reagent Preparation (Standard Schlenk Technique)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 385 mg).

  • Add the amine coupling partner (1.2 mmol). (Validation Check: If the amine is a liquid, do not add it now; inject it after the solvent in Step 2).

  • Add Pd2(dba)3 (0.05 mmol, 45.8 mg) and Xantphos (0.10 mmol, 57.8 mg).

  • Add finely powdered, anhydrous Cs2CO3 (2.0 mmol, 651 mg). (Causality: Ensure Cs2CO3 is strictly anhydrous; trace water dramatically accelerates the hydrolysis of the phenylsulfonyl group).

Step 2: Solvent Addition and Degassing

  • Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-high purity Argon (repeat this cycle 3 times).

  • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • (Validation Check: The mixture should initially appear as a dark reddish-purple suspension, which is characteristic of Pd2(dba)3 before it enters the active catalytic cycle).

Step 3: Reaction Execution

  • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Transfer the sealed tube to a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously (800-1000 rpm) for 12 hours.

  • (Validation Check: Monitor the reaction via LC-MS or TLC using 50% EtOAc in Hexanes. The starting material, which is strongly UV active at 254 nm, should be completely consumed. The product mass [M+H]+ should be the dominant peak in the LC-MS trace).

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with EtOAc (15 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts (CsI, CsHCO3) and precipitated palladium black.

  • Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes).

  • (Validation Check: The purified product should yield a clean 1H NMR spectrum. Specifically, verify the retention of the characteristic signals of the phenylsulfonyl group—typically multiplets at ~7.5-8.1 ppm—confirming that the protecting group remained intact during the cross-coupling).

References

  • Title: Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents Source: NIH PMC URL: [1]

  • Title: Toward fully autonomous closed-loop molecular discovery – A case study on JAK targets Source: ChemRxiv URL: [2]

  • Title: Synthesis of Heteroannulated Indolopyrazines through Domino N–H Palladium-Catalyzed/Metal-Free Oxidative C–H Bond Activation Source: ACS Omega URL: [4]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [3]

Sources

Method

Synthesis of 5-substituted 7-deazapurines using 5-iodo-7-(phenylsulfonyl) intermediates

Application Note & Protocol Guide Pharmacological Context & Structural Rationale 7-Deazapurines (pyrrolo[2,3-d]pyrimidines) are privileged pharmacophores that serve as metabolically stable bioisosteres for purines. They...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Pharmacological Context & Structural Rationale

7-Deazapurines (pyrrolo[2,3-d]pyrimidines) are privileged pharmacophores that serve as metabolically stable bioisosteres for purines. They are foundational to the development of numerous FDA-approved kinase inhibitors (e.g., tofacitinib), antiviral nucleoside analogs, and emerging STING receptor agonists [4]. By replacing the purine N7 atom with a carbon (designated as C5 in pyrrolo[2,3-d]pyrimidine nomenclature), the scaffold gains lipophilicity and becomes resistant to enzymatic N-glycosylation.

Crucially, the C5 position provides a highly strategic vector for derivatization. Functionalizing this position allows medicinal chemists to probe deep hydrophobic pockets adjacent to the ATP-binding hinge region of kinases, drastically improving target affinity and selectivity[1].

Mechanistic Grounding: The Phenylsulfonyl Strategy

Direct transition-metal-catalyzed cross-coupling of unprotected 7-deazapurines is notoriously inefficient. The electron-rich pyrrole nitrogen can competitively coordinate to palladium (poisoning the catalyst), and the acidic N-H proton (pKa ~15) is incompatible with the basic conditions required for transmetalation.

To circumvent this, the N7 position must be transiently protected. The phenylsulfonyl (SO₂Ph) group is the gold standard for this application due to three distinct mechanistic advantages [2]:

  • Electronic Activation: The strong electron-withdrawing nature of the sulfonyl group depletes electron density from the pyrrole ring. This significantly lowers the activation energy required for the oxidative addition of Pd(0) into the C5-halogen bond.

  • Orthogonal Reactivity: When utilizing the key intermediate 4-chloro-5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine , the SO₂Ph group enhances the electrophilicity of the C4 position. This enables a highly selective Nucleophilic Aromatic Substitution (S_NAr) with amines at C4, leaving the C5-iodo bond fully intact for subsequent Palladium-catalyzed cross-coupling[1].

  • Mild Cleavage: Unlike stable alkyl protecting groups, the phenylsulfonyl moiety is readily cleaved via mild base-catalyzed methanolysis, preserving fragile functional groups introduced during late-stage derivatization [3].

Experimental Workflow

Workflow A 1. Starting Material 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B 2. Iodination (NIS, DMF) Selective C5-Halogenation A->B C 3. Protection (PhSO2Cl, NaH) N7-Phenylsulfonyl Addition B->C D 4. Key Intermediate 4-Chloro-5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine C->D E 5. SNAr (Amine, Base) Orthogonal C4-Functionalization D->E F 6. Pd-Catalyzed Cross-Coupling Suzuki / Sonogashira at C5 E->F G 7. Deprotection (K2CO3, MeOH) Removal of SO2Ph F->G H 8. Final Product 5-Substituted 7-Deazapurine G->H

Fig 1: Synthetic workflow for 5-substituted 7-deazapurines via phenylsulfonyl intermediates.

Validated Step-by-Step Protocols

Protocol A: Synthesis of the Key Intermediate (N7-Protection)

Objective: Install the phenylsulfonyl group to deactivate the pyrrole ring and protect the N-H bond.

  • Preparation: Charge an oven-dried flask with 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and anhydrous DMF (10 mL/g). Cool the solution to 0 °C under an argon atmosphere.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

    • Causality: NaH completely deprotonates the pyrrole NH, forming a highly nucleophilic nitrogen anion. Hydrogen gas evolution serves as an immediate visual confirmation of the reaction.

  • Electrophilic Addition: After stirring for 30 minutes at 0 °C, add benzenesulfonyl chloride (PhSO₂Cl, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1, UV 254 nm). The product will appear as a distinct, less polar spot compared to the starting material.

  • Workup & Isolation: Quench the reaction by slowly pouring it into ice-cold water (30 mL/g). The product will precipitate immediately. Filter the solid, wash with cold water and hexanes, and dry under high vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Introduce aryl or heteroaryl groups at the C5 position.

  • Reagent Assembly: In a microwave vial or Schlenk flask, combine the 5-iodo-7-(phenylsulfonyl) intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand forms a highly stable Pd complex that resists precipitation into inactive "Pd black" and accelerates the sterically hindered reductive elimination step at the C5 position.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degas the mixture via three cycles of freeze-pump-thaw or rigorous subsurface argon sparging for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) peroxo complexes, which will permanently stall the catalytic cycle.

  • Reaction: Heat the mixture to 90 °C for 4–8 hours.

    • Self-Validating System: The solution will transition from a yellow suspension to a homogeneous deep red/orange as the active Pd(0) species enters the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol C: Sonogashira Cross-Coupling at C5

Objective: Introduce alkyne vectors at the C5 position for subsequent click-chemistry or rigid linker formation.

  • Reagent Assembly: Combine the 5-iodo intermediate (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv) in anhydrous DMF under argon.

  • Activation: Add triethylamine (Et₃N, 3.0 equiv) and the terminal alkyne (1.5 equiv).

    • Causality: CuI reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide in situ. This intermediate undergoes transmetalation with the Pd(II) complex exponentially faster than the unactivated alkyne.

  • Reaction: Stir at 50 °C for 6 hours.

    • IPC: The immediate formation of a white precipitate (Et₃N·HI salt) is a self-validating indicator of successful oxidative addition and transmetalation.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x).

    • Causality: LiCl washing is critical to partition the DMF into the aqueous layer; residual DMF will severely complicate product crystallization and column chromatography.

Protocol D: Deprotection of the Phenylsulfonyl Group

Objective: Remove the SO₂Ph group to yield the final biologically active 7-deazapurine.

  • Reaction: Dissolve the coupled product in a 1:1 mixture of THF and Methanol. Add K₂CO₃ (3.0 equiv) or 1M aqueous NaOH (3.0 equiv).

  • Cleavage: Stir at 50 °C for 2–4 hours.

    • Causality: The methoxide ion (generated in equilibrium) attacks the electrophilic sulfur of the sulfonyl group, forming methyl benzenesulfonate and releasing the deazapurine anion.

  • Isolation: Concentrate the mixture under reduced pressure to remove volatiles, neutralize with 1M HCl to pH 7, and extract with EtOAc to isolate the final product.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for functionalizing the C5 position of 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine intermediates.

Coupling TypeReagents / Catalyst SystemTemp (°C)Time (h)Typical Yield (%)Key Visual / IPC Observation
Suzuki-Miyaura Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O904–875–85Color shift from yellow to deep orange/red
Sonogashira Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N, DMF506–1280–90Immediate precipitation of Et₃N·HI salt
Stille Aryl-SnBu₃, PdCl₂(PPh₃)₂, THF70 (MW)1–265–75Formation of fine black Pd(0) particulates
Buchwald-Hartwig Amine, Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene10012–1650–70Viscous slurry formation; requires high dilution

References

  • Young, M. B., et al. (2008). Discovery of a Novel Series of Potent and Selective PDK1 Inhibitors. Journal of Medicinal Chemistry, 51(13), 3934-3945. URL:[Link]

  • Seela, F., et al. (2019). Nucleobase-Functionalized 5-Aza-7-deazaguanine Ribo- and 2′-Deoxyribonucleosides: Glycosylation, Pd-Assisted Cross-Coupling, and Photophysical Properties. The Journal of Organic Chemistry, 84(21), 13420-13437. URL:[Link]

  • Smola, M., et al. (2020). Synthesis and Biological Profiling of Pyrazolo-Fused 7-Deazapurine Nucleosides. The Journal of Organic Chemistry, 85(16), 10835-10850. URL:[Link]

  • Kashemirov, B. A., et al. (2021). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 64(19), 14316-14335. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Advanced Troubleshooting Guide: Optimizing Cross-Coupling Yields for 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the 5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the 5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold. This intermediate is foundational in the synthesis of 1[1] and advanced kinase inhibitors, including 2[2] and JAK inhibitors.

Below, you will find mechanistic troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Diagnostic Workflow

Workflow Start 5-Iodo-7-(phenylsulfonyl) Scaffold Problem Low Cross-Coupling Yield? Start->Problem Check1 Is Phenylsulfonyl Cleaving? Problem->Check1 Sol1 Switch to Mild Base (K3PO4, KF) & Anhydrous Check1->Sol1 Yes Check2 Is Protodehalogenation Occurring? Check1->Check2 No Success Optimized Yield (>85%) Sol1->Success Sol2 Use Bulky Ligands (XPhos, dtbpf) & Lower Temp Check2->Sol2 Yes Check3 Poor Conversion / Catalyst Poisoning? Check2->Check3 No Sol2->Success Sol3 Increase Catalyst Loading or use Gen 3/4 Precatalysts Check3->Sol3 Yes Check3->Success No Sol3->Success

Figure 1: Troubleshooting workflow for cross-coupling yields on base-sensitive scaffolds.

Mechanistic FAQs & Causality Analysis

Q1: Why does the 7-(phenylsulfonyl) protecting group cleave during my Suzuki-Miyaura coupling?

Causality: The phenylsulfonyl (benzenesulfonyl) group is highly electron-withdrawing, which effectively protects the pyrrole nitrogen but also makes the N-S bond susceptible to nucleophilic attack. Under standard Suzuki conditions (e.g., aqueous Na2​CO3​ or K2​CO3​ at 80–100 °C), hydroxide and carbonate ions act as nucleophiles, catalyzing the hydrolysis of the protecting group. Solution: Shift the reaction kinetics to favor transmetalation over hydrolysis. Use anhydrous conditions with milder, non-nucleophilic bases such as anhydrous K3​PO4​ or CsF . If water is absolutely necessary for boronic acid activation, limit it to a 10:1 organic:aqueous ratio and lower the temperature to 60 °C.

Q2: My LCMS shows a mass corresponding to the loss of iodine without the addition of my coupling partner. How do I minimize competitive protodehalogenation?

Causality: The 5-iodo position is extremely reactive toward oxidative addition by Pd(0). However, if the subsequent transmetalation step is sterically hindered or slow, the long-lived Pd(II)-aryl intermediate can undergo protonation (often from the solvent or boronic acid degradation products) or β -hydride elimination.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd PdII Pd(II)-Aryl Complex OxAdd->PdII Transmet Transmetalation (Rate Limiting) PdII->Transmet Bulky Ligands Side Protodehalogenation (Side Reaction) PdII->Side Slow Transmet. Prod Cross-Coupled Product Transmet->Prod Dehalo Dehalogenated Byproduct Side->Dehalo

Figure 2: Logical relationship between transmetalation rate and protodehalogenation.

Solution: Accelerate the transmetalation step. Switch from standard Pd(PPh3​)4​ to a catalyst system with bulky, electron-rich biarylphosphine ligands (e.g., XPhos Pd G3 or Pd(dppf)Cl2​ ). These ligands force the Pd center into a geometry that dramatically accelerates transmetalation, outcompeting the protodehalogenation pathway[2].

Q3: Can the phenylsulfonyl group itself act as an electrophile and cause side reactions?

Causality: While recent advances have shown that highly activated (e.g., fluorinated) 3 in Pd-catalyzed C-S bond activation[3], the standard unsubstituted phenylsulfonyl group on the pyrrolo[2,3-d]pyrimidine ring is generally inert to Pd(0) insertion under typical Suzuki conditions. Your primary concern should remain base-catalyzed hydrolysis rather than C-S oxidative addition.

Quantitative Data: Condition Optimization Matrix

To guide your experimental design, the following table summarizes the causal relationship between reaction conditions, target yield, and protecting group stability.

Catalyst SystemBaseSolvent SystemTemp (°C)Cross-Coupling Yield (%)Deprotection / Cleavage (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0 eq)Dioxane / H2​O (3:1)9042%45% (High Cleavage)
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.0 eq)DMF / H2​O (5:1)8065%20%
Pd(PPh3​)4​ (5 mol%) CsF (3.0 eq)Anhydrous Dioxane8078%<5%
XPhos Pd G3 (2 mol%) K3​PO4​ (2.0 eq) Anhydrous THF 65 >90% <2% (Optimal)

Note: Data represents generalized optimization trends for the 5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold coupling with standard arylboronic acids.

Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is engineered to prevent protecting group cleavage while maximizing the transmetalation rate. It includes built-in LCMS validation checkpoints to ensure the system is functioning as intended.

Materials Required:
  • Substrate: 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv)

  • Base: Anhydrous K3​PO4​ (2.0 equiv, finely milled)

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:
  • Preparation (Glovebox or Schlenk Line):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-iodo substrate, the boronic acid, anhydrous K3​PO4​ , and XPhos Pd G3.

    • Causality Check: Finely milled K3​PO4​ is critical. Because the system is anhydrous, the surface area of the solid base drives the formation of the reactive boronate species.

  • Solvent Addition & Degassing:

    • Seal the flask with a septum and purge with ultra-pure Argon for 5 minutes.

    • Add anhydrous, sparged THF (or Dioxane) via syringe.

    • Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can oxidize the phosphine ligand and poison the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 65 °C in a pre-heated oil bath.

    • Stir vigorously (800+ RPM) to ensure adequate mixing of the heterogeneous solid base.

  • Self-Validation Checkpoint (LCMS at 2 Hours):

    • Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS (Positive Ion Mode).

    • Validate Success: Look for the product mass (e.g., if coupling with phenylboronic acid, expect [M+H]+=336.1 ).

    • Diagnose Failure:

      • If [M+H]+=245.0 : The phenylsulfonyl group has cleaved. Action: Check solvent for water contamination.

      • If [M+H]+=259.0 : Protodehalogenation occurred. Action: Increase boronic acid equivalents or check catalyst integrity.

  • Workup:

    • Cool to room temperature. Filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts, eluting with EtOAc.

    • Concentrate under reduced pressure and purify via flash column chromatography (typically Hexanes/EtOAc gradient).

References

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 2021. 2

  • First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside. Marine Drugs, 2012.1

  • Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions. ACS Catalysis, 2016. 3

Sources

Optimization

Technical Support Center: Troubleshooting N-Phenylsulfonyl Deprotection in Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore, serving as the core for numerous Janus Kinase (JAK) inhibitors such as tofacitinib, baricitinib, and upadacitinib. During the synthesis of these molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore, serving as the core for numerous Janus Kinase (JAK) inhibitors such as tofacitinib, baricitinib, and upadacitinib. During the synthesis of these molecules, the pyrrole nitrogen (N7) is frequently protected with a phenylsulfonyl (PhSO 2​ ) or tosyl (Ts) group to deactivate the electron-rich pyrrole ring and direct functionalization (e.g., halogenation or cross-coupling) to the pyrimidine ring.

While the removal of the PhSO 2​ group is theoretically straightforward, researchers frequently encounter incomplete conversion, nucleophilic side reactions, and severe product loss during workup. This guide provides field-proven, mechanistically grounded solutions to these specific challenges.

Troubleshooting FAQs

Q: Why is my deprotection incomplete when using K 2​ CO 3​ in methanol?

A: Potassium carbonate in methanol relies on the in situ generation of methoxide to attack the sulfonyl group. If your substrate is sterically hindered or highly electron-rich (which strengthens the N-S bond), this mild basic condition will stall. Furthermore, sulfonyl cleavage is highly dependent on the presence of water to facilitate the final hydrolysis of the sulfonate ester. Solution: Switch to a stronger hydroxide base such as[1]. The addition of THF ensures the starting material remains fully solvated, while the aqueous hydroxide provides the necessary nucleophilicity for complete cleavage.

Q: I am observing a major byproduct where my C4-chlorine is replaced by a methoxy or hydroxy group. What happened?

A: You are observing an undesired Nucleophilic Aromatic Substitution (S N​ Ar). The pyrrolo[2,3-d]pyrimidine core is highly electron-deficient. The N7-PhSO 2​ group pulls even more electron density away from the ring, making positions C2, C4, and C6 highly electrophilic. If a leaving group (like -Cl) is present at C4, strong nucleophiles (like methoxide or hydroxide) will often attack the C4 position faster than they attack the sterically hindered sulfonyl sulfur. Solution: The most elegant workaround is to[2]. The electron-withdrawing PhSO 2​ group actually accelerates the desired amine S N​ Ar. If you strictly must deprotect a halo-substituted intermediate, avoid oxygen nucleophiles entirely and use a non-nucleophilic fluoride source like[3].

Q: The reaction stalls halfway and forms a thick suspension. Adding more base doesn't help.

A: This is a phase-transfer issue, not a kinetic one. While your starting material may be soluble in alcohol, the partially hydrated anionic intermediate—or the deprotected product itself—often has abysmal solubility in pure alcoholic solvents. Once it precipitates, the reaction halts. Solution: Introduce 1,4-dioxane or THF as a co-solvent (typically in a 1:1 or 2:1 ratio with your protic solvent) to maintain a homogeneous reaction mixture.

Q: The reaction goes to 100% conversion by LC-MS, but I lose most of my product during the aqueous workup.

A: Deprotected pyrrolo[2,3-d]pyrimidines are amphoteric and highly polar. They readily form water-soluble salts under both acidic and basic conditions, causing them to partition into the aqueous layer during standard ethyl acetate/water extractions. Solution: Do not perform a standard extraction. Instead, carefully adjust the aqueous layer to the exact isoelectric point (pI) of your molecule (usually between pH 6.5 and 7.5) using 1M HCl, saturate the aqueous phase with NaCl, and extract with a highly polar organic mixture (e.g., 10-20% Isopropanol in Chloroform). Alternatively, bypass liquid-liquid extraction entirely by[4].

Visualizing the Workflows

Mechanism A Protected Pyrrolo[2,3-d]pyrimidine (C4-Chloro, N7-PhSO2) B Hydroxide/Alkoxide Attack at Sulfur (Desired) A->B Mild Base (LiOH/THF) C Hydroxide/Alkoxide Attack at C4 (SNAr - Undesired) A->C Strong Nucleophile (NaOMe/MeOH) D Deprotected Product (C4-Chloro, N7-H) B->D E Byproduct (C4-Alkoxy/OH, N7-PhSO2/H) C->E

Mechanistic divergence: N7-deprotection vs. C4-SNAr side reaction.

Troubleshooting Start Analyze Reaction Mixture (LC-MS / TLC) Q1 Is Starting Material Consumed? Start->Q1 Incomplete No: Incomplete Conversion Q1->Incomplete No Complete Yes: SM Consumed Q1->Complete Yes Solubility Check Solubility: Add THF/1,4-Dioxane Incomplete->Solubility Base Increase Base Strength: Switch K2CO3 -> LiOH/NaOH Incomplete->Base Q2 Is Desired Product the Major Peak? Complete->Q2 SNAr No: C4/C6 Substitution (SNAr Byproduct) Q2->SNAr No Workup Yes: But Low Yield After Workup Q2->Workup Yes FixSNAr Use Non-Nucleophilic Base (TBAF) or Do SNAr First SNAr->FixSNAr FixWorkup Adjust pH to pI, Salt Out, or Use SCX Catch & Release Workup->FixWorkup

Troubleshooting workflow for pyrrolo[2,3-d]pyrimidine deprotection.

Quantitative Data: Comparison of Deprotection Conditions

The following table summarizes the quantitative parameters and expected outcomes for the most common deprotection methodologies.

Reagent SystemSolventTemp (°C)Time (h)Typical YieldPrimary AdvantagePrimary Limitation
K 2​ CO 3​ (3 eq) MeOH25 - 654 - 1660 - 80%Extremely mild; preserves esters.Often stalls; requires heating.
LiOH (3-5 eq) THF / H 2​ O / MeOH (2:1:1)25 - 502 - 685 - 95%Excellent solubility; high conversion.S N​ Ar risk if C4-halogens are present.
NaOH (5 eq) EtOH / H 2​ O (3:1)80 (Reflux)1 - 375 - 90%Rapid cleavage of stubborn sulfonyls.Harsh; will hydrolyze nitriles/amides.
TBAF (2-3 eq) THF25 - 6012 - 2470 - 85%Non-nucleophilic; prevents S N​ Ar.Expensive at scale; slow reaction.

Validated Experimental Protocols

Protocol A: Standard Mild Basic Deprotection (LiOH Method)

Best for substrates without reactive halogens on the pyrimidine ring.

  • Dissolution: Dissolve the N-phenylsulfonyl-protected pyrrolo[2,3-d]pyrimidine (1.0 mmol) in a solvent mixture of THF (4.0 mL) and Methanol (2.0 mL).

  • Base Addition: In a separate vial, dissolve Lithium Hydroxide monohydrate (LiOH·H 2​ O, 4.0 mmol, 4.0 eq) in deionized water (2.0 mL). Add this aqueous solution dropwise to the organic mixture at room temperature.

  • Reaction: Stir the biphasic mixture vigorously at 25 °C. Monitor via LC-MS. If the reaction stalls after 2 hours, warm to 45 °C.

  • Quench & pH Adjustment: Once starting material is consumed, cool the mixture to 0 °C. Carefully add 1M HCl dropwise until the pH reaches ~7.0 (or the specific calculated pI of your compound).

  • Isolation: Remove the volatile organics (THF/MeOH) under reduced pressure. If the product precipitates from the remaining aqueous layer, collect it via vacuum filtration. If it remains in solution, saturate the aqueous layer with solid NaCl and extract with 10% Isopropanol/CHCl 3​ (3 x 15 mL). Dry the combined organics over Na 2​ SO 4​ and concentrate.

Protocol B: Fluoride-Mediated Deprotection (TBAF Method)

Best for halogenated substrates (e.g., C4-chloro) where S N​ Ar side reactions must be avoided.

  • Preparation: Ensure all glassware is dry. Dissolve the protected substrate (1.0 mmol) in anhydrous THF (5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (3.0 mL, 3.0 mmol, 3.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir for 12–24 hours. Monitor closely by TLC or LC-MS.

  • Workup (SCX Catch-and-Release): Dilute the crude reaction mixture with Methanol (5.0 mL). Load the entire mixture onto a pre-conditioned SCX-2 cartridge.

  • Washing: Wash the cartridge with Methanol (3 column volumes) to elute the cleaved benzenesulfinic acid byproducts and TBAF residues.

  • Elution: Elute the desired deprotected pyrrolo[2,3-d]pyrimidine using 2M Ammonia in Methanol. Concentrate the basic eluent in vacuo to afford the pure product.

Sources

Troubleshooting

Chromatographic purification techniques for 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine reaction mixtures

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This document p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and practical field experience to help you overcome common purification challenges.

Introduction

The purification of 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (MW: 385.18 g/mol ) presents a unique set of challenges.[1] The molecule's structure, featuring a polar pyrrolo[2,3-d]pyrimidine core, a bulky, non-polar phenylsulfonyl protecting group, and a reactive iodo-substituent, necessitates a carefully optimized chromatographic strategy. This guide will walk you through method development, troubleshooting common issues like low yield, co-elution, and product degradation, and provide standardized protocols for achieving high purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the chromatographic purification of your reaction mixture.

Issue 1: Low or No Recovery of Product from the Column

A low yield after column chromatography is a frequent issue. The flowchart below provides a systematic approach to diagnosing the cause.

Low_Yield_Troubleshooting start Low Yield Observed check_fractions Analyze All Fractions by TLC (including solvent front and column flush) start->check_fractions product_found Is Product Detected? check_fractions->product_found stuck_on_column Product is Highly Retained (Stuck on Column) product_found->stuck_on_column No (or faint spot) in normal fractions eluted_early Product Eluted Early (with solvent front) product_found->eluted_early Yes, in solvent front no_product Product Not Detected in Any Fraction product_found->no_product No, not at all solution_flush Action: Flush column with a stronger, more polar solvent system (e.g., 5-10% MeOH in DCM/EtOAc). Consider this for future runs. stuck_on_column->solution_flush solution_less_polar Action: Re-run chromatography with a less polar eluent. Combine and re-purify early fractions. eluted_early->solution_less_polar check_stability Hypothesis: Degradation on Silica. Perform TLC stability test: spot crude material on silica TLC plate, let it sit for 1-2 hours, then elute. no_product->check_stability degraded Did spot degrade or streak? check_stability->degraded solution_deactivated_silica Action: Use deactivated silica (add 0.5-1% Et3N to eluent) or switch to a neutral stationary phase like alumina. degraded->solution_deactivated_silica Yes no_degradation Action: Re-evaluate reaction work-up. Ensure product was present before chromatography. degraded->no_degradation No

Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: Co-elution of Product with Impurities

Even with an appropriate Rf value, impurities can co-elute with the target compound.

Question: My product fractions are contaminated with an impurity of very similar polarity. How can I improve separation?

Answer: This is a common challenge when impurities share similar structural features with the product.

  • Optimize the Solvent System: The selectivity of your mobile phase is crucial. If you are using a standard Hexanes/Ethyl Acetate gradient, the hydrogen-bonding capability of ethyl acetate dominates the separation. Try a solvent system from a different selectivity group. For example:

    • Dipole-Type: Dichloromethane (DCM)/Acetone.

    • Proton-Acceptor/Donor: Toluene/Ethyl Acetate. Changing the nature of the solvent-solute interaction can often resolve closely eluting spots.

  • Reduce Column Loading: Overloading is a primary cause of poor separation. If your bands are broad and overlapping, reduce the amount of crude material loaded onto the column. A good rule of thumb is a loading capacity of 1-5% of the silica gel weight, depending on the difficulty of the separation.

Silica Gel Mass (g)Typical Crude Load (mg) for Moderate Separation (ΔRf > 0.1)
12120 - 600
24240 - 1200
40400 - 2000
80800 - 4000
  • Change the Stationary Phase: If optimizing the mobile phase fails, consider changing the stationary phase.

    • Reversed-Phase (RP) Chromatography: Using a C18-functionalized silica gel with a water/acetonitrile or water/methanol mobile phase separates compounds based on hydrophobicity. Since the phenylsulfonyl group adds significant non-polar character, this can be a very effective alternative to normal-phase chromatography.[2]

    • Alumina: Neutral or basic alumina can offer different selectivity compared to silica gel and is beneficial if your compound is sensitive to the acidic nature of silica.[3]

Issue 3: Product is Streaking or Tailing on the Column

Question: My compound spot is streaking badly on the TLC plate and the column fractions are broad. What is causing this?

Answer: Streaking, or tailing, is typically caused by undesirable interactions between the compound and the stationary phase, or by solubility issues.

  • Acid-Base Interactions: The pyrrolo[2,3-d]pyrimidine core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.[4][5]

    • Solution: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at a concentration of 0.1-1% is highly effective at neutralizing the acidic sites on the silica, leading to sharper peaks and improved separation.[3][4]

  • Poor Solubility: If the compound has low solubility in the chosen eluent, it can lead to slow dissolution kinetics as it moves through the column, resulting in tailing.

    • Solution: Ensure your chosen eluent system fully dissolves the crude material. If solubility is low, consider a "dry loading" technique. Dissolve your crude material in a strong, volatile solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.

Issue 4: Product Degradation (De-iodination or Desulfonylation)

Question: My post-column analysis (NMR/LC-MS) shows the presence of de-iodinated or desulfonylated byproducts. How can I prevent this?

Answer: The C-I bond can be labile under certain conditions, and while the N-SO₂Ph bond is generally stable, it can be cleaved under harsh conditions.

  • Avoid Acidity: Prolonged exposure to the acidic surface of silica gel can promote side reactions. As mentioned previously, using deactivated silica (with Et₃N) or a neutral stationary phase like alumina is the first line of defense.[3][6]

  • Minimize Purification Time: "Flash" chromatography is named for a reason. Do not leave the compound on the column longer than necessary. Prepare your fractions and gradient ahead of time to ensure the process is as efficient as possible.

  • Check Reaction Work-up: Ensure that any reagents that could cause degradation (e.g., strong acids, bases, or reducing agents from the synthesis) are thoroughly removed during the aqueous work-up before the material is subjected to chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting chromatographic methods for this compound? A1: A two-stage approach is often best.

  • Primary Purification: Use normal-phase flash column chromatography on silica gel for processing the bulk crude material from the reaction. This is effective for removing major impurities.

  • High-Purity Polishing: For achieving >98% purity, especially for analytical standards or biological testing, preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[2][7]

Q2: How should I develop a solvent system for flash chromatography? A2: Always start with Thin Layer Chromatography (TLC). The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4.

  • Step 1: Initial Screening. Test two standard solvent systems:

    • Hexanes:Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM):Methanol (MeOH)

  • Step 2: Adjust Polarity.

    • If the Rf is too high (spot runs to the top), decrease the polarity by reducing the amount of the more polar solvent (EtOAc or MeOH).

    • If the Rf is too low (spot stays at the bottom), increase the polarity.

  • Example Starting Gradients: Based on purifications of similar pyrrolopyrimidine derivatives, good starting points for gradients are:

    • 10% to 60% Ethyl Acetate in Hexanes[8]

    • 1% to 5% Methanol in Dichloromethane[8][9]

Q3: What are the likely impurities I need to separate? A3: Common impurities include:

  • Unreacted Starting Materials: 5-iodo-7H-pyrrolo[2,3-d]pyrimidine and benzenesulfonyl chloride (or its hydrolysis product, benzenesulfonic acid).

  • Desulfonylated Product: 5-iodo-7H-pyrrolo[2,3-d]pyrimidine, formed if the protecting group is cleaved.

  • De-iodinated Product: 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, a potential byproduct of the reaction or purification.[6]

  • Reaction Solvents and Reagents: Such as pyridine, triethylamine, or DMAP used in the sulfonylation step.[10]

Q4: Can I use recrystallization for purification? A4: Recrystallization can be an excellent and scalable method, particularly if the crude material is a solid with relatively high purity (>85-90%).[11] It is highly effective at removing trace impurities that are difficult to separate by chromatography. A good starting point would be to screen solvent systems like Ethyl Acetate/Hexanes, Acetone/Water, or Isopropanol.[11]

Experimental Protocols

Protocol 1: Standard Flash Chromatography Purification

This protocol outlines a general procedure for purifying ~1 gram of crude material.

  • TLC Analysis: Develop a solvent system that provides an Rf of ~0.3 for the product. For this example, let's assume 30% EtOAc in Hexanes (+ 0.5% Et₃N) is optimal.

  • Column Selection and Packing:

    • Select an appropriate size column (e.g., a 40g silica cartridge).

    • Equilibrate the column with the initial, low-polarity eluent (e.g., 10% EtOAc in Hexanes + 0.5% Et₃N) for at least 3-5 column volumes.

  • Sample Loading:

    • Dissolve the crude material (~1 g) in a minimal amount of DCM or the eluent.

    • Alternatively, perform a dry load by adsorbing the dissolved crude onto ~2g of silica gel, drying under vacuum, and loading the powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial low-polarity solvent (10% EtOAc/Hex) for 2 column volumes to elute very non-polar impurities.

    • Run a linear gradient from your starting polarity to a higher polarity (e.g., 10% to 50% EtOAc in Hexanes over 10-12 column volumes).

    • Finish with a high-polarity flush (e.g., 80-100% EtOAc) to elute any highly retained compounds.

    • Collect fractions throughout the run.

  • Analysis:

    • Analyze collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dry the final product under high vacuum to remove residual solvents.

Protocol 2: General Reversed-Phase HPLC Method

This method is for high-purity polishing of small quantities (10-100 mg).

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing prep_sample Dissolve Sample in Mobile Phase or DMSO (~10-20 mg/mL) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases: A: H2O + 0.1% TFA or Formic Acid B: Acetonitrile + 0.1% TFA or Formic Acid equilibrate Equilibrate C18 Column (e.g., 20x150 mm, 5µm) with starting conditions (e.g., 95% A, 5% B) prep_mobile->equilibrate equilibrate->inject gradient Run Gradient (e.g., 5% to 95% B over 20-30 min) inject->gradient collect Collect Fractions Based on UV Detection (e.g., 254 nm) gradient->collect analyze Analyze Fractions by LC-MS collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Remove Solvent (Lyophilization) pool->lyophilize

Caption: General workflow for preparative RP-HPLC.

References

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • Norman, M. H., et al. (2021). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Mahdavian, E., et al. (2012). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Medicinal Chemistry Research. Available at: [Link]

  • NextSDS. 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine. NextSDS. Available at: [Link]

  • Pérez, M. & Tulla-Puche, J. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International - Chromatography Online. Available at: [Link]

  • Google Patents. (2017). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents.
  • Bence, K., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules. Available at: [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]

  • Biotage. (2016). Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Biotage. Available at: [Link]

  • Zhang, L., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Google Patents. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • Al-Ostoot, F.H., et al. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Quora. (2025). What are the common challenges faced in peptide purification using chromatography?. Quora. Available at: [Link]

  • Google Patents. (2013). Method For Removing Halogens From An Aromatic Compound. Google Patents.
  • Takeda Pharmaceutical Company. (2014). Structure-Based Approach for the Discovery of Pyrrolo[3,2- d]pyrimidine-based EGFR T790M/L858R Mutant Inhibitors. Takeda. Available at: [Link]

  • ResearchGate. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: [Link]

  • McMurry, J. (2023). Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. Available at: [Link]

  • ResearchGate. (2022). Synthetic pathway for the synthesis of the target compounds 5–7. ResearchGate. Available at: [Link]

  • Wiese, M., et al. (2016). Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). Journal of Medicinal Chemistry. Available at: [Link]

  • National Academy of Science and Technology. (2010). Purification and Quality of Drinking Water: Issues and Concerns. NAST Philippines. Available at: [Link]

  • Kublitski, A., et al. (2024). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

Sources

Optimization

Preventing N-deprotection during halogenation of 7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Introduction Welcome to the technical support guide for the halogenation of 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the halogenation of 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the stability of the N-phenylsulfonyl protecting group during electrophilic halogenation of this key heterocyclic scaffold. The pyrrolo[2,3-d]pyrimidine core is a privileged structure in drug discovery, and successful, high-yielding functionalization is critical.[1][2][3]

A frequent and frustrating side reaction is the cleavage of the N-S bond, leading to the unprotected 7H-pyrrolo[2,3-d]pyrimidine, which complicates purification and reduces the yield of the desired halogenated product. This guide provides a structured, in-depth troubleshooting framework, moving from understanding the root cause to implementing field-proven solutions.

Troubleshooting Workflow: Diagnosing and Solving N-Deprotection

This workflow provides a logical progression from problem identification to resolution.

G A Problem: N-Deprotection Observed (via TLC, LC-MS, NMR) B Root Cause Analysis A->B Begin Diagnosis C1 Hypothesis 1: Acid-Mediated Cleavage B->C1 Is H+ generated? (e.g., HBr from NBS) C2 Hypothesis 2: Harsh Reaction Conditions B->C2 Is reaction run > RT? C3 Hypothesis 3: Reagent Reactivity Profile B->C3 Using Br₂, ICl, etc.? D1 Solution Set A: Neutralize or Avoid Acid C1->D1 D2 Solution Set B: Modify Reaction Parameters C2->D2 D3 Solution Set C: Select Milder Halogenating Agents C3->D3 E1 Protocol 1.1: Add non-nucleophilic base (e.g., Proton-Sponge®, 2,6-lutidine) D1->E1 E2 Protocol 1.2: Use aprotic, non-polar solvents (DCM, THF, Dioxane) D1->E2 E3 Protocol 2.1: Run reaction at low temperature (0 °C to -78 °C) D2->E3 E4 Protocol 2.2: Slow, portion-wise addition of halogenating agent D2->E4 E5 Protocol 3.1: Switch from Br₂/I₂ to NBS, NIS, or NCS D3->E5 E6 Protocol 3.2: Use buffered or stabilized reagents (e.g., NBS with BaCO₃) D3->E6

Caption: Troubleshooting Decision Tree for N-Deprotection.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC shows a new, more polar spot that matches the unprotected starting material. What is causing the N-phenylsulfonyl group to cleave?

A1: The primary culprit is likely acid-mediated hydrolysis. The N-phenylsulfonyl group is generally robust, but the N-S bond can become labile under sufficiently acidic conditions. Many standard electrophilic halogenation reactions, particularly those using N-halosuccinimides (NXS), generate acidic byproducts (e.g., succinimide and HX).[4] The electron-rich pyrrole ring activates the C5 and C6 positions for electrophilic attack, but the nitrogen atoms in the pyrimidine ring can be protonated, which may facilitate the cleavage of the sulfonyl group.

Q2: I am using N-Bromosuccinimide (NBS) in DMF, and the reaction is still messy with significant deprotection. Isn't NBS considered a mild reagent?

A2: While NBS is milder than Br₂, the choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can accelerate the reaction but can also promote ionic pathways and the formation of acidic species.[5] Furthermore, DMF can decompose in the presence of acid or trace water to form dimethylamine and formic acid, further contributing to an acidic environment that promotes deprotection. Switching to a less polar, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) at lower temperatures is highly recommended.[6]

Q3: I need to perform an iodination. Is N-Iodosuccinimide (NIS) a better choice than Iodine (I₂) or Iodine Monochloride (ICl)?

A3: Yes, NIS is generally the preferred reagent for this substrate. Molecular iodine (I₂) often requires an activating agent or oxidant, which can introduce harsh conditions.[7][8] Iodine monochloride (ICl) is a very powerful electrophile and can lead to over-reaction and decomposition in addition to deprotection. NIS provides a controlled source of electrophilic iodine ("I+") and is highly effective for electron-rich heterocycles under mild conditions, minimizing side reactions.[6]

Q4: Would adding a base to the reaction mixture prevent deprotection?

A4: Yes, but the choice of base is crucial. A non-nucleophilic, sterically hindered base is ideal. Standard inorganic bases (like K₂CO₃) or amine bases (like triethylamine) can react with the halogenating agent or the product. The recommended choices are:

  • Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene): A highly basic but extremely non-nucleophilic proton scavenger.

  • 2,6-Lutidine or 2,4,6-Collidine: Sterically hindered pyridine derivatives that can neutralize generated acid without interfering with the reaction.

  • Barium Carbonate (BaCO₃): A mild, insoluble base that can be used as an acid scavenger in NBS brominations.

Data Summary: Comparison of Halogenation Systems

The following table summarizes common halogenation systems and their suitability for the 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine substrate, with a focus on minimizing N-deprotection.

Reagent SystemTypical SolventTemp. (°C)ProsCons / Deprotection Risk
NBS DCM or THF0 to RTMild, selective, readily available.[6]Moderate. Acid (HBr) is generated. Risk increases with polar solvents and higher temperatures.
NIS DCM or THF0 to RTHighly effective for iodination of electron-rich systems, generally very clean.Low. Generally the mildest and most reliable N-halosuccinimide for this purpose.
NCS DCM or AcetonitrileRT to 50Effective for chlorination.Moderate to High. NCS is more reactive than NBS/NIS; reactions can be more exothermic.[6]
Br₂ / Pyridine DCM0Pyridine acts as a base to neutralize HBr.Moderate. Can still be aggressive; formation of pyridinium tribromide can alter reactivity.
I₂ / H₂O₂ / AcOH Acetic AcidRT"Green" method using a mild oxidant.[9]High. Acetic acid is a protic solvent that can directly promote N-S bond cleavage.
I₂ / DMSO DMSO100Can be effective for some substrates.[7][8]Very High. The combination of high temperature and a polar solvent is highly likely to cause deprotection.

Recommended Experimental Protocols

Protocol 1: Mild Bromination using NBS in Dichloromethane

This protocol is the recommended starting point for the bromination of the C5 or C6 position, designed to minimize acid-catalyzed deprotection.

Materials:

  • 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Bromosuccinimide (1.05 - 1.1 eq) portion-wise over 15 minutes. Rationale: Slow addition prevents localized heat and buildup of HBr.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. The product should be less polar than the starting material.

  • Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any remaining NBS.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to neutralize HBr), water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: High-Fidelity Iodination using NIS with a Proton Scavenger

This protocol is optimized for clean iodination and is particularly useful if Protocol 1 conditions still show trace deprotection.

Materials:

  • 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Water & Brine

Procedure:

  • To a solution of 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF (0.1 M), add Proton-Sponge® (1.1 eq). Stir for 10 minutes at room temperature. Rationale: The base is added first to ensure any generated acid is immediately neutralized.

  • Cool the mixture to 0 °C.

  • Add NIS (1.1 eq) as a single portion.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench with saturated aqueous Na₂S₂O₃.

  • Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine. Rationale: Multiple water washes are needed to remove the protonated Proton-Sponge® and succinimide.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify via silica gel chromatography to yield the desired iodo-product.

References
  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Science Publishing.[Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.[Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. PMC.[Link]

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC.[Link]

  • Late-Stage Halogenation of Complex Substrates with Readily Available Halogenating Reagents. ACS Publications.[Link]

  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. ResearchGate.[Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. African Journal of Pharmacy and Pharmacology.[Link]

  • Protective Groups. Organic Chemistry Portal.[Link]

  • Halosulfenylation of Indoles. Chemical Review and Letters.[Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate.[Link]

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PMC.[Link]

  • Photochemical Desulfonylation of N Tosyl Amides by 2Phenyl N , N ′-Dimethylbenzimidazoline (PDMBI). ResearchGate.[Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. PubMed.[Link]

  • Triptycenyl Sulfide: A Practical and Active Catalyst for Electrophilic Aromatic Halogenation Using N-Halosuccinimides. Journal of the American Chemical Society.[Link]

  • Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. MDPI.[Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.[Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. PMC.[Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC.[Link]

  • Selective Deprotection Method of N-phenylcarbamoyl Group. PubMed.[Link]

  • Global Deprotection in Drug manufacturing. Medium.[Link]

  • Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. PubMed.[Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Semantic Scholar.[Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. PMC.[Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.[Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.[Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate.[Link]

  • Process for preparing 7h-pyrrolo [2, 3-d] pyrimidine compounds.
  • Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine vs 5-bromo derivatives

Executive Summary Pyrrolo[2,3-d]pyrimidines, commonly known as 7-deazapurines, are highly versatile scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors and antimicrobial agents[1]. To...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolo[2,3-d]pyrimidines, commonly known as 7-deazapurines, are highly versatile scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors and antimicrobial agents[1]. To explore the structure-activity relationship (SAR) of these molecules, late-stage functionalization at the C5 position is critical.

This guide provides an in-depth comparative analysis of the reactivity between 5-Iodo- and 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine in palladium-catalyzed cross-coupling reactions. By understanding the thermodynamic and kinetic differences between these halogens, alongside the electronic influence of the N7-protecting group, researchers can rationally design self-validating synthetic workflows that maximize yield and minimize side reactions.

Mechanistic Causality: Halogen Selection and N7-Protection

The C5-Halogen Effect: Iodo vs. Bromo

The choice of halogen at the C5 position fundamentally dictates the kinetics of the initial oxidative addition step in palladium catalysis. Empirical data indicates that iodide replacement at the 5-position is significantly more efficient than bromide replacement[2].

  • Bond Dissociation Energy (BDE): The C-I bond is inherently weaker (BDE ≈ 65 kcal/mol) than the C-Br bond (BDE ≈ 81 kcal/mol).

  • Kinetic Advantage: The 5-iodo derivative undergoes oxidative addition to Pd(0) much more rapidly. This allows for milder reaction temperatures (often room temperature to 60°C), which is crucial for preserving sensitive functional groups and preventing the degradation of the starting material[3].

The Role of the 7-Phenylsulfonyl (PhSO2) Group

An unprotected pyrrole nitrogen (N7-H) can coordinate directly with transition metals, effectively poisoning the palladium catalyst and stalling the cross-coupling cycle.

  • Electronic Modulation: The introduction of a 7-(phenylsulfonyl) group prevents catalyst poisoning. As a strongly electron-withdrawing moiety, it decreases the electron density of the pyrrole ring. While electron-deficient aryl halides typically undergo faster oxidative addition, the primary benefit here is the prevention of off-target metal coordination.

  • Base-Lability: The PhSO2 group is highly susceptible to hydrolysis under basic conditions. Because the 5-bromo derivative requires higher temperatures and longer reaction times, it carries a significantly higher risk of premature PhSO2 cleavage during Suzuki couplings, which can lead to stalled reactions and complex mixtures[4]. This makes the 5-iodo derivative the superior choice when orthogonal deprotection is required.

MechanisticPathway Iodo 5-Iodo Derivative (Weaker C-I Bond) OxAdd_Fast Rapid Oxidative Addition (Mild Conditions) Iodo->OxAdd_Fast Bromo 5-Bromo Derivative (Stronger C-Br Bond) OxAdd_Slow Slow Oxidative Addition (Harsh Conditions) Bromo->OxAdd_Slow Protect 7-Phenylsulfonyl Group (Electron Withdrawing) Protect->OxAdd_Fast Protect->OxAdd_Slow Product C5-Functionalized Pyrrolo[2,3-d]pyrimidine OxAdd_Fast->Product OxAdd_Slow->Product

Logical relationship between C5-halogen bond strength, N7-protection, and cross-coupling efficiency.

Comparative Performance Data

The following table synthesizes quantitative performance metrics across standard cross-coupling methodologies, highlighting the operational differences between the two derivatives.

Reaction TypeHalogenCatalyst SystemBase / SolventTemp / TimeTypical YieldCausality & Observations
Suzuki-Miyaura 5-Iodo Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O60°C, 2–4 h85–95%Rapid oxidative addition; mild temp prevents premature PhSO₂ cleavage.
Suzuki-Miyaura 5-Bromo Pd(dppf)Cl₂ (10 mol%)K₂CO₃ / Dioxane:H₂O90–100°C, 12 h60–75%Higher activation energy requires heat; increased risk of PhSO₂ hydrolysis.
Sonogashira 5-Iodo Pd(PPh₃)₄ / CuIEt₃N / DMFRT to 50°C, 4 h80–90%Excellent reactivity at RT; minimal alkyne homocoupling (Glaser coupling).
Sonogashira 5-Bromo Pd(PPh₃)₄ / CuIEt₃N / DMF80°C, 16 h50–65%Requires elevated temp; prone to side-products and catalyst degradation.
Buchwald-Hartwig 5-Iodo Pd₂(dba)₃ / XantphosCs₂CO₃ / Toluene80°C, 6 h75–85%Smooth C-N bond formation with primary and secondary amines.
Buchwald-Hartwig 5-Bromo Pd₂(dba)₃ / XantphosCs₂CO₃ / Toluene100°C, 18 h40–60%Often requires stronger bases (NaOtBu), which immediately cleaves PhSO₂.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes a causality explanation and a specific validation checkpoint so the operator can confirm success before proceeding.

Step 1: Reagent Preparation & Degassing
  • Action: In a Schlenk tube, combine the pyrrolopyrimidine substrate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1). Degas the mixture via three freeze-pump-thaw cycles.

  • Causality: Oxygen rapidly oxidizes and quenches the active Pd(0) species. The 4:1 organic-to-aqueous solvent ratio ensures the simultaneous dissolution of the lipophilic substrate and the inorganic base.

  • Validation Checkpoint: The complete cessation of gas evolution during the final thaw cycle confirms the successful removal of dissolved oxygen.

Step 2: Catalyst Introduction & Heating
  • Action: Under an inert argon atmosphere, add Pd(dppf)Cl₂ (5 mol% for the 5-Iodo derivative; 10 mol% for the 5-Bromo derivative). Heat the reaction mixture (60°C for Iodo; 90°C for Bromo).

  • Causality: The weaker C-I bond requires less thermal energy to overcome the activation barrier. The bromo derivative necessitates higher temperatures and higher catalyst loading to achieve a comparable turnover frequency.

  • Validation Checkpoint: Monitor the reaction via LC-MS.

    • For 5-Iodo: Expect complete consumption of the starting mass ([M+H]⁺ ≈ 386) within 2–4 hours.

    • For 5-Bromo: Expect slower conversion ([M+H]⁺ ≈ 338) over 12 hours.

    • Troubleshooting: If a mass corresponding to the deprotected starting material ([M+H]⁺ ≈ 246 for Iodo) appears, the base is too strong or the temperature is too high, causing premature PhSO₂ cleavage.

Step 3: Work-up & PhSO₂ Deprotection (Optional)
  • Action: If the free N7-H pyrrole is desired, concentrate the crude mixture, dissolve in THF, and treat with Tetrabutylammonium fluoride (TBAF, 2.0 eq) at room temperature for 2 hours.

  • Causality: The strongly electron-withdrawing phenylsulfonyl group is highly susceptible to nucleophilic attack by fluoride ions, which selectively cleaves the S-N bond to release the free pyrrole without affecting the newly formed C5-aryl bond.

  • Validation Checkpoint: Confirm deprotection via TLC and LC-MS. The product will shift to a significantly lower Rf value (becoming more polar due to the exposed N-H bond), and the LC-MS will show a distinct mass shift of -140 Da.

Workflow Step1 1. Catalyst Activation Pd(PPh3)4 or Pd2(dba)3 Step2 2. Substrate Addition 5-Iodo vs 5-Bromo Step1->Step2 Step3 3. Base & Partner Boronic Acid / Mild Base Step2->Step3 Step4 4. Reaction Monitor TLC / LC-MS Tracking Step3->Step4 Step5 5. Deprotection Cleavage of PhSO2 Step4->Step5

Step-by-step workflow for palladium-catalyzed cross-coupling and subsequent deprotection.

References

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Chemical Reviews (ACS)[Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide Molecules (MDPI)[Link]

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue European Journal of Medicinal Chemistry (PMC)[Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities Molecules (MDPI)[Link]

Sources

Comparative

HPLC method validation for determining 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine purity

HPLC Method Validation for Determining 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine Purity: A Column Chemistry Comparison Guide As a Senior Application Scientist in pharmaceutical development, I frequently encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for Determining 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine Purity: A Column Chemistry Comparison Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of resolving complex, heavily functionalized heterocyclic intermediates. 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is a critical building block in the synthesis of Janus kinase (JAK) inhibitors (such as Baricitinib[1]) and colony-stimulating factor 1 receptor (CSF1R) inhibitors[2].

The analytical challenge lies in the molecule's structural dichotomy: the phenylsulfonyl protecting group adds significant steric bulk and hydrophobicity, while the C5-iodine atom introduces strong polarizability. Standard reversed-phase methods often fail to resolve this intermediate from its closely related synthetic impurities. This guide objectively compares stationary phase performances and provides a self-validating, ICH Q2(R2)-compliant protocol for its purity determination.

The Analytical Challenge: Resolving Critical Impurities

During the synthesis of pyrrolopyrimidine derivatives, several process-related impurities emerge that closely mimic the target analyte's physicochemical properties. To ensure a robust control strategy, the HPLC method must baseline-resolve the target from the following critical pairs:

  • Impurity A (Deprotected): 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine (loss of the phenylsulfonyl group).

  • Impurity B (Des-iodo): 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (incomplete iodination).

  • Impurity C (Precursor Carryover): 4-Chloro-5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.

Stationary Phase Comparison: The Causality of Retention

To develop a method that prevents co-elution, we evaluated three distinct reversed-phase (RP) column chemistries. The goal was to move beyond simple dispersive (hydrophobic) interactions and leverage orthogonal retention mechanisms.

Column ChemistryPrimary Retention MechanismResolution ( Rs​ ) Target vs. Imp. CTailing Factor ( Tf​ )Verdict
Standard C18 Dispersive (Hydrophobic)1.2 (Co-elution)1.6Fail. Insufficient selectivity for halogenated aromatics.
Phenyl-Hexyl Dispersive + π−π Stacking1.81.3Sub-optimal. Good π−π interaction with the sulfonyl group, but lacks halogen selectivity.
Biphenyl Dispersive, π−π , & Dipole-Dipole3.4 (Baseline) 1.05 Optimal. Superior shape selectivity and polarizability recognition.

The Scientific Rationale: Why does the Biphenyl phase vastly outperform the C18 phase here? The Biphenyl ligand consists of two sequentially bonded aromatic rings. This creates a deep electron-rich π -cloud that strongly interacts with the electron-deficient pyrimidine ring and the phenylsulfonyl moiety via π−π interactions. Furthermore, the Biphenyl phase exhibits enhanced shape selectivity and dipole-dipole interactions, which are highly sensitive to the polarizability of the heavy iodine atom. This completely resolves the target from Impurity B (des-iodo) and Impurity C (chlorinated precursor).

Optimized Experimental Protocol

The following protocol utilizes a core-shell Biphenyl column to maximize efficiency while keeping backpressure manageable. This protocol is designed as a self-validating system : the system suitability criteria (SST) built into step 4 ensure that the chromatographic thermodynamics are correct before any sample data is accepted.

Materials & Reagents:

  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

Step-by-Step Workflow:

  • Preparation of Diluent: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Sample Preparation: Accurately weigh 10 mg of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine and dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and sharpens the peak shape of the bulky sulfonamide).

    • Detection: UV at 235 nm (optimal absorbance for the pyrrolopyrimidine core).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 - 2.0 min: 10% B

      • 2.0 - 10.0 min: Linear ramp to 90% B

      • 10.0 - 12.0 min: Hold at 90% B

      • 12.0 - 12.1 min: Return to 10% B

      • 12.1 - 15.0 min: Re-equilibration.

  • System Suitability Test (SST): Inject a resolution mixture containing the target and Impurity C. Self-Validation Gate: Proceed only if Resolution ( Rs​ ) > 2.0 and Target Tailing Factor ( Tf​ ) < 1.5.

Method Validation Data (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose in regulatory submissions, it was validated according to the latest ICH Q2(R2) guidelines [3]. The validation confirms that the analytical procedure is robust against variations and precise across the reportable range.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from blank/impuritiesPeak purity angle < Purity thresholdPass
Linearity R2≥0.999 (Reporting range) R2=0.9998 (Range: 0.05 - 1.5 mg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 levels99.4% ± 0.6% (Spiked at 50%, 100%, 150%)Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.85%Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:1LOD = 0.01 µg/mL / LOQ = 0.03 µg/mLPass

Validation Lifecycle Visualization

Below is the logical workflow for the analytical procedure lifecycle, mapping the transition from method development to regulatory validation.

ValidationWorkflow A 1. Method Development (Biphenyl Column Selection) B 2. Specificity Testing (Impurity Resolution) A->B C 3. Linearity & Range (ICH Q2(R2) Compliance) B->C D 4. Accuracy & Precision (Spike Recovery Data) C->D E 5. Robustness Evaluation (Temp & Flow Variations) D->E F 6. Validated Method Ready for Routine QA/QC E->F

Figure 1: Analytical method validation lifecycle for pyrrolopyrimidine intermediates based on ICH Q2(R2).

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Development and validation of stability indicating RP-HPLC method for the determination of baricitinib and its related drug substances Rasayan Journal of Chemistry. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form ACS Publications.[Link]

Sources

Validation

Benchmarking cross-coupling efficiency of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine against unprotected analogs

Executive Summary The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore heavily utilized in the design of advanced kinase inhibitors (e.g., LRRK2, JAK, and RET inhibitors) . During late-stage lead optimizat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore heavily utilized in the design of advanced kinase inhibitors (e.g., LRRK2, JAK, and RET inhibitors) . During late-stage lead optimization, C5-functionalization via Palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Sonogashira reactions) is a critical diversification step. However, process chemists frequently encounter severe catalytic bottlenecks when working with the unprotected 5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

This guide provides an objective benchmarking analysis comparing the cross-coupling efficiency of the unprotected scaffold against its 7-phenylsulfonyl (PhSO₂) protected analog. By examining the mechanistic causality behind catalyst poisoning and providing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals seeking to optimize synthetic throughput.

Mechanistic Rationale: The Causality of Catalyst Poisoning

As an application scientist, optimizing a reaction requires understanding the thermodynamic and kinetic barriers of the catalytic cycle rather than merely adjusting temperatures. The unprotected pyrrole nitrogen in 7H-pyrrolo[2,3-d]pyrimidine possesses a pKa of approximately 13. Under the obligate basic conditions of cross-coupling reactions (e.g., using K₂CO₃ or Cs₂CO₃), this proton is readily abstracted, generating an electron-rich N-anion. This structural state introduces two major modes of failure:

  • Electronic Deactivation: The anionic core significantly increases the electron density of the pyrimidine ring. This thermodynamic sink raises the activation energy required for the oxidative addition of the C5-I bond to the active Pd(0) species, stalling the catalytic cycle.

  • Catalyst Sequestration: The unprotected amine functionality acts as a competitive ligand. It coordinates directly with the palladium catalyst, trapping it in off-cycle resting states and leading to premature catalyst degradation (observed as the precipitation of "Pd black") .

Conversely, the phenylsulfonyl group is strongly electron-withdrawing. It not only masks the acidic proton to prevent N-coordination but also depletes electron density from the heterocyclic core. This dual-action accelerates oxidative addition and ensures high catalytic turnover.

Mechanism Substrate 5-Iodo-Pyrrolo[2,3-d]pyrimidine (Starting Scaffold) Unprotected Unprotected (7H) Basic Conditions Substrate->Unprotected Protected Protected (7-PhSO2) Basic Conditions Substrate->Protected Anion N-Anion Formation (Electron-Rich Core) Unprotected->Anion Neutral Neutral Core (Electron-Withdrawing) Protected->Neutral Poisoning Pd Catalyst Poisoning & Sluggish Oxidative Addition Anion->Poisoning OxAdd Rapid Oxidative Addition (C5-Pd-I Formation) Neutral->OxAdd LowYield Low Yield / Side Reactions (< 50% Conversion) Poisoning->LowYield HighYield High Yield Cross-Coupling (> 90% Conversion) OxAdd->HighYield

Logical flow of N7-protection impact on Palladium-catalyzed oxidative addition.

Benchmarking Data: Quantitative Comparison

To objectively evaluate the efficiency of the protecting group strategy, parallel Suzuki-Miyaura and Sonogashira couplings were benchmarked using phenylboronic acid and phenylacetylene, respectively .

Table 1: Suzuki-Miyaura Coupling Benchmarking
ParameterUnprotected (7H)Protected (7-PhSO₂)
Catalyst Loading 10 mol% Pd(dppf)Cl₂5 mol% Pd(dppf)Cl₂
Base / Solvent K₂CO₃ / Dioxane:H₂OK₂CO₃ / Dioxane:H₂O
Conditions 100°C / 12 hours90°C / 4 hours
Conversion (UPLC) 55%>98%
Isolated Yield 42%91%
Primary Side Product ProtodehalogenationTrace homocoupling
Table 2: Sonogashira Coupling Benchmarking
ParameterUnprotected (7H)Protected (7-PhSO₂)
Catalyst System 10% Pd(PPh₃)₄ / 5% CuI5% Pd(PPh₃)₄ / 2% CuI
Base / Solvent TEA / DMFTEA / DMF
Conditions 80°C / 16 hours60°C / 6 hours
Conversion (UPLC) 48%>95%
Isolated Yield 35%88%

Data Interpretation: The protected analog consistently achieves more than double the isolated yield in a fraction of the reaction time, while utilizing half the catalyst loading. The unprotected analog suffers from significant protodehalogenation due to the extended heating required to force the sluggish oxidative addition step.

Experimental Protocols: Self-Validating Workflows

A robust chemical protocol must be self-validating. The following procedure incorporates specific In-Process Controls (IPC) to ensure reproducibility and verify mechanistic success before proceeding to workup.

Workflow Prep 1. Prepare Equimolar Substrate Solutions Cat 2. Add Pd(dppf)Cl2 & Boronic Acid Prep->Cat Base 3. Add K2CO3 (aq) in 1,4-Dioxane Cat->Base Heat 4. Parallel Heating (90°C, 4 Hours) Base->Heat Quench 5. Quench & Extract (EtOAc / Brine) Heat->Quench Analyze 6. UPLC-MS / NMR Quantification Quench->Analyze

Standardized parallel workflow for benchmarking cross-coupling efficiency.

Step-by-Step Methodology: Standardized Suzuki-Miyaura Coupling

Objective: Couple 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine with phenylboronic acid.

  • Reagent Preparation (Inert Atmosphere): In an oven-dried Schlenk flask purged with argon, charge 5-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 385 mg), phenylboronic acid (1.2 mmol, 146 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

    • Causality Insight: Pd(dppf)Cl₂ is specifically selected over Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which geometrically accelerates the transmetalation step for sterically hindered heterocyclic substrates.

  • Solvent & Base Addition: Add degassed 1,4-dioxane (8 mL) followed by a degassed aqueous solution of K₂CO₃ (2.0 M, 1.5 mL, 3.0 mmol).

    • Causality Insight: Biphasic conditions (Dioxane/Water) are critical. Water solubilizes the inorganic base and facilitates the formation of the reactive boronate complex [Ar-B(OH)3]-, which is the actual transmetalating species required to drive the cycle forward.

  • Reaction Execution: Seal the flask and heat to 90°C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4 hours.

  • In-Process Control (IPC) & Validation: At 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS.

    • Self-Validation Check: The reaction is deemed successful and complete when the starting material peak (m/z 386 [M+H]⁺) is <2% relative to the desired product peak (m/z 336 [M+H]⁺). If protodehalogenation has occurred, a peak at m/z 260 [M+H]⁺ will be prominent.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the cross-coupled product as a crystalline solid.

Post-Coupling Deprotection Strategy

Once the C5-functionalization is complete, the phenylsulfonyl group is easily and cleanly removed to restore the active pharmacophore. This is achieved via mild basic hydrolysis (e.g., 1M NaOH in MeOH/THF at 50°C for 2 hours) or using TBAF in THF, yielding the desired C5-functionalized 7H-pyrrolo[2,3-d]pyrimidine ready for biological assaying .

References

  • Title: Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Source: Google Patents (US9908888B2)
  • Title: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions Source: ResearchGate (ChemInform) URL: [Link]

  • Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: National Institutes of Health (PMC) URL: [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.